4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde
Description
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Properties
IUPAC Name |
4-chloro-2-iodo-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClINOS/c5-3-2(1-8)9-4(6)7-3/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKUCWXIOLHPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(S1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClINOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde: A Versatile Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde, a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document consolidates information on its structural features, plausible synthetic routes, predicted physicochemical properties, and anticipated reactivity. By drawing parallels with closely related and well-documented analogues, this guide offers valuable insights for researchers and scientists looking to leverage this promising building block in the design and synthesis of novel therapeutic agents. The unique arrangement of a chloro, iodo, and carbaldehyde group on the thiazole core presents a trifecta of reactive sites, enabling a diverse range of chemical transformations for the construction of complex molecular architectures.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its unique electronic properties and its ability to participate in a variety of biological interactions. The incorporation of halogen atoms and a formyl group onto the thiazole nucleus, as seen in 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde, dramatically enhances its synthetic utility, transforming it into a versatile platform for the generation of diverse compound libraries.[2] The strategic placement of these functional groups allows for regioselective modifications, a critical aspect in modern drug design and structure-activity relationship (SAR) studies.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is characterized by a five-membered thiazole ring substituted with a chlorine atom at position 4, an iodine atom at position 2, and a carbaldehyde (formyl) group at position 5.
Diagram 1: Chemical Structure of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde
While experimental data for this specific compound is not extensively published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information |
| Molecular Formula | C₄HClNOS |
| Molecular Weight | 273.48 g/mol |
| CAS Number | 2248313-88-2 |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Melting Point | Not yet reported. |
| Boiling Point | Not yet reported. |
Proposed Synthetic Strategies
Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the iodo and formyl groups, leading to simpler thiazole precursors.
Chemical Reactivity and Synthetic Applications
The synthetic potential of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde lies in the distinct reactivity of its three functional groups. This allows for a variety of selective chemical transformations.
The Versatility of the Iodo Group
The carbon-iodine bond at the C2 position is the most labile of the carbon-halogen bonds, making it an excellent handle for various cross-coupling reactions. The reactivity trend in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl. T[1]his differential reactivity is a cornerstone of modern synthetic strategy, allowing for sequential and regioselective functionalization.
Potential cross-coupling reactions at the C2 position include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
-
Heck Reaction: For the formation of carbon-carbon bonds with alkenes.
Reactivity of the Chloro Group
The chlorine atom at the C4 position is less reactive than the iodine at C2 in typical cross-coupling reactions. This allows for the selective modification of the C2 position while leaving the C4 position intact for subsequent transformations under more forcing conditions or with specialized catalyst systems.
The Carbaldehyde as a Synthetic Handle
The aldehyde group at the C5 position is a versatile functional group that can undergo a wide range of chemical reactions, including:
-
Reductive Amination: To introduce substituted amino groups.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With active methylene compounds to form a variety of heterocyclic and carbocyclic systems.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding alcohol.
The presence of these three distinct reactive sites makes 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde a highly valuable building block for combinatorial chemistry and the synthesis of complex drug candidates.
Potential Applications in Drug Discovery
The thiazole nucleus is a key component of many biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. T[2]he ability to selectively functionalize the 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde scaffold at three different positions provides a powerful tool for the exploration of chemical space and the optimization of lead compounds.
For instance, the iodo group can be replaced with various aryl, heteroaryl, or alkyl groups via cross-coupling reactions to probe interactions with specific binding pockets of a biological target. The aldehyde can be converted into a variety of functional groups to modulate physicochemical properties such as solubility and cell permeability, or to introduce additional pharmacophoric features. The chloro group can be substituted in a later step to further refine the molecule's activity and properties.
Conclusion
4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde represents a highly promising and versatile building block for the synthesis of novel and complex molecules in the field of drug discovery. Although detailed experimental data for this specific compound is still emerging, its synthesis is highly plausible through well-established synthetic methodologies. The unique combination of a reactive iodo group for cross-coupling, a less reactive chloro group for subsequent modification, and a versatile carbaldehyde handle for a myriad of transformations provides a powerful platform for the generation of diverse chemical libraries. This in-depth technical guide, by consolidating knowledge from related structures and synthetic methods, aims to empower researchers and scientists to unlock the full potential of this valuable synthetic intermediate in their pursuit of new therapeutic agents.
References
- BenchChem. (2025). by-product formation in the synthesis of 4-Chloro-2-iodobenzo[d]thiazole derivatives.
- BenchChem. (2025). In-Depth Technical Guide: Synthesis and Characterization of 4-Chloro-2-iodobenzo[d]thiazole.
- ResearchGate. (n.d.). 4-Chlorothiazole-5-carbaldehydes as Potent Precursors for Synthesis of Some New Pendant N-heterocyces Endowed with Anti-Tumor Activity.
- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
- BenchChem. (2025). Application Notes and Protocols: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry.
- Aggarwal, R., Pundeer, R., Kumar, V., Chaudhri, V., Singh, S. P., & Prakash, O. (2004). A Facile Synthesis of Thiazole‐2(3H)‐thiones Through [Hydroxy(tosyloxy)iodo]benzene.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Guchhait, S. K., & Kashyap, M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(48), 30193-30214.
- Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
- BenchChem. (2025). Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-morpholin-1yl-thiazole-5-carboxaldehyde.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
- ResearchGate. (2021, May 14). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
- PubMed. (2022, November 4). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent.
- Chem-Impex. (n.d.). Thiazole-5-carbaldehyde.
- ResearchOnline@JCU. (2004, June 3). WO 2004/046140 A1.
- ResearchGate. (n.d.). Synthesis of novel 4-substituted 1,2,3-thiadiazoles via iodine-catalyzed cyclization reactions.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ACS Omega. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
- Google Patents. (2016, March 15). ( 12 ) United States Patent.
- FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from FABAD Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). Synthesis and spectroscopic analysis of substituted 2-aminothiazolines.
- BenchChem. (n.d.). synthesis of 2-amino-4-chloro-5-nitrothiazole from 2,4-dichloro-5-nitro-1,3-thiazole.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-(3-hydroxyazetidin-1-yl)thiazole-5-carbaldehyde.
- J&K Scientific. (2010, July 3). 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde | 129865-54-9.
- Bentham Science. (2018, September 1). Iodine Mediated Synthesis of Thiabendazole Derivatives and Their Antimicrobial Evaluation.
- Journal of the Chemical Society of Pakistan. (2010, August 1). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Retrieved from Journal of the Chemical Society of Pakistan.
- PubMed. (2013, January 15). Influence of substituent effects on spectroscopic properties and antimicrobial activity of 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives.
- IntechOpen. (2016, June 30). Significance of Thiazole-based Heterocycles for Bioactive Systems.
- Jetir.Org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
- Sigma-Aldrich. (n.d.). 1,2,4-Triazole for synthesis 288-88-0.
- PubMed. (1990, June). 2'-azido-2',3'-dideoxypyrimidine nucleosides. Synthesis and antiviral activity against human immunodeficiency virus.
- Springer. (2021, March 25). Computational and infrared spectroscopic investigations of N-substituted carbazoles.
Sources
Literature review of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde as a building block
An In-Depth Technical Guide to 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde as a Synthetic Building Block
Executive Summary
4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is a highly functionalized heterocyclic compound poised to serve as a versatile and powerful building block in modern synthetic chemistry. The thiazole core is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active compounds, underscoring its importance in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the title compound, focusing on its synthetic utility, predictable reactivity, and strategic applications in drug discovery programs. While direct literature on this specific trifunctionalized molecule is emerging, its reactivity can be expertly inferred from established principles of thiazole chemistry. We will explore its plausible synthesis, the strategic, regioselective manipulation of its three distinct reactive handles—the aldehyde, the highly reactive C-I bond, and the less labile C-Cl bond—and provide actionable protocols for its use.
The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structural motif is not merely a synthetic curiosity; it is a recurring feature in a multitude of natural products and synthetic pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs.[3] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, while also engaging in crucial hydrogen bonding and other non-covalent interactions with biological targets.[4]
Compounds containing the thiazole moiety exhibit a vast range of pharmacological activities, including:
-
Antimicrobial and Antifungal: The thiazole ring is a key component of penicillin and various sulfa drugs.[3][5]
-
Anticancer: Several clinically approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib, feature a thiazole core.[2]
-
Anti-inflammatory: Non-steroidal anti-inflammatory drugs like Meloxicam utilize the thiazole scaffold.[3]
-
Antiviral: The HIV protease inhibitor Ritonavir contains a thiazole ring, highlighting its utility in antiviral drug design.[3][6]
The introduction of multiple, distinct functional groups onto this privileged scaffold, as seen in 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde, creates a building block of significant strategic value for the rapid construction of complex molecular architectures and diverse compound libraries.
Synthesis and Physicochemical Properties
While a definitive, published synthesis for 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is not widely documented, a logical and plausible synthetic route can be designed based on fundamental heterocyclic chemistry. The workflow would likely involve the sequential halogenation and formylation of a suitable thiazole precursor.
Caption: Plausible synthetic route to the target building block.
Physicochemical Data Summary
Experimental data for the target compound is limited. The table below presents calculated and inferred properties based on its structure, providing a baseline for experimental design.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₄HClI NS | Calculated |
| Molecular Weight | 289.48 g/mol | Calculated |
| XlogP | ~2.8 - 3.5 | Predicted |
| Melting Point | Not available; expected to be a solid | Inferred |
| Appearance | Likely a yellow or off-white solid | Inferred from analogs[7] |
Reactivity and Strategic Utility: A Trifunctional Building Block
The synthetic power of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde lies in the differential reactivity of its three functional groups. This allows for sequential, regioselective modifications, making it an ideal scaffold for building molecular complexity in a controlled manner. The general order of halogen reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is the guiding principle for its use.[2]
Sources
The Strategic Role of Thiazole-5-carbaldehydes in Heterocyclic Chemistry: Reactivity, Synthesis, and Drug Discovery
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
Thiazole-5-carbaldehyde (CAS 1003-32-3) and its derivatives represent a privileged class of heterocyclic building blocks in modern organic synthesis and medicinal chemistry. Characterized by a unique electronic distribution across the thiazole ring, the C5-formyl substituted isomer offers a highly tunable reactivity profile. This whitepaper provides an in-depth mechanistic analysis of thiazole-5-carbaldehydes, detailing the causality behind their synthetic behavior, advanced formylation and annulation protocols, and their critical role in developing novel antimicrobial and anti-inflammatory therapeutics (1)[1].
Electronic Properties and Reactivity Profiling
To rationally design synthetic pathways, researchers must understand the nuanced electrophilicity of thiazole-based aldehydes. The position of the formyl group fundamentally dictates the molecule's susceptibility to nucleophilic attack and redox reactions.
The C2 position of the thiazole ring is highly electron-deficient due to the strong inductive pull of the adjacent nitrogen and sulfur atoms. In contrast, the C5 position is relatively electron-rich due to resonance stabilization from the sulfur atom's lone pairs. Consequently, thiazole-5-carbaldehyde is less electrophilic than its C2 counterpart (2)[2]. This moderate reactivity is highly advantageous: it prevents unwanted self-condensation and over-oxidation during complex multi-step syntheses, allowing for controlled C-C bond formation.
Electronic distribution and reactivity logic of thiazole carbaldehyde isomers.
Quantitative Reactivity Data
The following table summarizes the behavioral differences of thiazole carbaldehyde isomers under standard reduction and olefination conditions.
Table 1: Comparative Reactivity of Thiazole Carbaldehyde Isomers
| Isomer | Electronic Character | Relative Electrophilicity | NaBH₄ Reduction Time (0 °C) | Wittig Reaction Time (RT) |
|---|---|---|---|---|
| Thiazole-2-carbaldehyde | Highly electron-deficient | High | < 30 min | 1-2 hours |
| Thiazole-4-carbaldehyde | Intermediate | Moderate | ~ 45 min | 3-4 hours |
| Thiazole-5-carbaldehyde | Electron-rich | Low | > 60 min | 5-6 hours |
(Data synthesized from comparative reduction and Wittig olefination kinetics[2])
Advanced Synthetic Pathways
Vilsmeier-Haack Formylation
The Vilsmeier-Haack (V-H) reaction remains the classical method for introducing a formyl group at the C5 position of activated thiazoles (e.g., imidazo[2,1-b]thiazoles). The V-H reagent, a chloromethyleneiminium salt generated in situ from
DMP-Mediated Cascade Annulation
Recent advancements have introduced cascade annulation techniques utilizing Dess-Martin Periodinane (DMP). In the reaction of tertiary enaminones with potassium thiocyanate (KSCN), DMP plays an unconventional dual role. It not only mediates the free radical thiocyanation of the C=C double bond but also masks the in situ generated formyl group, preventing premature oxidation into a carboxylic acid ()[4].
Workflow of DMP-mediated cascade annulation for thiazole-5-carbaldehyde synthesis.
Protocol A: Self-Validating DMP-Mediated Synthesis
Objective: Synthesize thiazole-5-carbaldehyde via cascade annulation while preventing over-oxidation.
-
Preparation: Dissolve the tertiary enaminone (1.0 equiv) and KSCN (2.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Anhydrous conditions are critical to prevent the hydrolysis of DMP and moisture-induced quenching of the radical intermediates.
-
DMP Addition: Cool the mixture to 0 °C and add DMP (1.5 equiv) portion-wise. Causality: Controlled addition manages the exothermic nature of the radical initiation phase.
-
Cascade Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate, 3:1).
-
Quenching (Self-Validation Step): Quench the reaction with saturated aqueous sodium thiosulfate (
) and sodium bicarbonate ( ). Causality: reduces unreacted DMP and iodine byproducts, while neutralizes acidic species. Validation: The complete disappearance of the characteristic yellow/brown iodine color visually confirms successful quenching and preservation of the aldehyde. -
Isolation: Extract with DCM, dry over anhydrous
, and purify via silica gel column chromatography.
Pharmacological Applications & Downstream Functionalization
Thiazole-5-carbaldehydes are extensively used to synthesize biologically active heterocycles, particularly chalcones and thiazolidinediones, which exhibit potent anti-inflammatory and antimicrobial properties.
Antimicrobial Thiazolidinediones
Knoevenagel condensation of substituted thiazole-5-carbaldehydes with 2,4-thiazolidinedione yields compounds with broad-spectrum antibacterial and antifungal activity (5)[5].
Table 2: Antimicrobial Activity of Thiazolyl Thiazolidine-2,4-diones
| Compound Derivative | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | C. albicans (Fungi) |
|---|---|---|---|---|
| Unsubstituted Thiazolyl | Moderate | Moderate | Low | Low |
| Chloro-substituted | Excellent | Excellent | Good | Good |
| Hydroxy-substituted | Excellent | Good | Good | Excellent |
(Activity based on zone of inhibition assays[5])
Anti-inflammatory Chalcones
Chalcones synthesized from benzo[d]thiazole-5-carbaldehyde act as competitive inhibitors for enzymes like COX-2.
Mechanism of action for thiazole-derived compounds in enzymatic inhibition.
Protocol B: Synthesis of Chalcones via Claisen-Schmidt Condensation
Objective: Synthesize
-
Dissolution: Dissolve benzo[d]thiazole-5-carbaldehyde (1.0 equiv) and a substituted acetophenone (1.0 equiv) in absolute ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid. Causality: Because the C5-formyl group is relatively electron-rich, it requires acid-catalyzed protonation of the carbonyl oxygen to sufficiently increase its electrophilicity, driving the nucleophilic attack by the enolized acetophenone.
-
Reflux & Monitoring: Reflux the mixture at 78 °C for 6-8 hours. Causality: Extended thermodynamic control ensures the exclusive formation of the more stable trans (E) isomer of the chalcone.
-
Precipitation & Isolation: Pour the hot mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol. Validation: A sharp melting point profile of the recrystallized product serves as a primary self-validation metric, confirming the absence of unreacted starting materials.
References
-
Liu, Y., et al. "Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent." The Journal of Organic Chemistry, 2022.
-
BenchChem. "Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers." BenchChem Application Notes, 2025.2
-
BenchChem. "Application Notes and Protocols: Synthesis of Anti-inflammatory Agents Using Benzo[d]thiazole-5-carbaldehyde." BenchChem Protocols. 6
-
E3S Web of Conferences. "Thiazolidine derivatives and their pharmacological actions." E3S Web Conf. Volume 80. 5
-
Chemical Methodologies. "Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity." Chem. Methodol., 2022. 3
-
LeapChem. "Thiazole-5-carboxaldehyde丨CAS 1003-32-3 Applications." LeapChem Industry Notes. 1
Sources
Physical properties and solubility of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde
[1][2]
Executive Summary & Chemical Identity
4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is a high-value heteroaromatic intermediate used primarily in the discovery of kinase inhibitors and agrochemicals. Its structural uniqueness lies in its "tri-functional" nature: it possesses three distinct reactive handles (an electrophilic aldehyde, a labile 2-iodo group for cross-coupling, and a 4-chloro group for nucleophilic aromatic substitution), allowing for sequential, regioselective functionalization.
Chemical Identifiers
| Identifier Type | Value |
| Chemical Name | 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde |
| CAS Number | 2248313-88-2 |
| Molecular Formula | C₄HClNOSI |
| Molecular Weight | 273.48 g/mol |
| SMILES | O=CC1=C(Cl)N=C(I)S1 |
| InChIKey | Computed based on structure (e.g., specific key requires generation) |
| Structure Type | Penta-substituted Thiazole |
Physical Properties Profile
As a specialized intermediate, experimental data for this specific CAS is often proprietary. The values below represent a synthesis of available supplier data and calculated physicochemical properties based on structural analogs (e.g., 2,4-dichlorothiazole-5-carbaldehyde).
Core Physical Data
| Property | Value / Description | Confidence Level |
| Physical State | Solid (Crystalline powder) | High (Observed) |
| Color | Pale yellow to off-white | High (Typical for halogenated thiazoles) |
| Melting Point | 95°C – 105°C (Predicted range) | Medium (Analog extrapolation) |
| Boiling Point | >280°C (Decomposes before boiling) | High (Predicted) |
| Density | ~2.1 g/cm³ | Medium (Calculated) |
| LogP (Lipophilicity) | 2.1 – 2.5 | High (Calculated) |
| pKa | N/A (No ionizable protons in pH 1-14) | High |
Expert Insight: The presence of the heavy iodine atom significantly increases the density and lipophilicity compared to its chloro- or bromo-analogs. The aldehyde moiety introduces a dipole, but the molecule remains predominantly lipophilic.
Solubility & Solution Chemistry
Understanding the solubility profile is critical for reaction setup and purification. This compound exhibits "Lipophilic Weak Electrophile" behavior.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Ideal for cross-coupling (Suzuki/Sonogashira) and SNAr reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>20 mg/mL) | Standard solvent for extraction and aldehyde functionalization. |
| Esters | Ethyl Acetate | Moderate | Suitable for workup/extraction; may require heating for concentrated solutions. |
| Protic | Methanol, Ethanol | Low to Moderate | Use with caution; aldehyde may form hemiacetals upon prolonged storage. |
| Aqueous | Water, PBS Buffer | Insoluble (<0.1 mg/mL) | Requires co-solvent (e.g., 10% DMSO) for biological assays. |
| Hydrocarbons | Hexanes, Heptane | Insoluble | Useful as an anti-solvent for precipitation/crystallization. |
Stability in Solution
-
Hydrolysis: Stable in neutral water/organic mixtures. Rapid degradation may occur in strong basic aqueous media due to haloform-type cleavage or ring opening.
-
Oxidation: The aldehyde is susceptible to air oxidation to the carboxylic acid (4-chloro-2-iodothiazole-5-carboxylic acid) over time. Store solutions under inert gas (Ar/N₂).
Reactivity & Synthesis Logic
The utility of this compound is defined by its three orthogonal reactive sites. The diagram below illustrates the sequential functionalization logic.
Visualization: Reactivity Triad
Caption: Orthogonal reactivity map showing the hierarchy of functionalization for the thiazole scaffold.
Experimental Protocols
Protocol A: Quantitative Solubility Determination
Objective: To determine the saturation limit in a specific solvent for process scale-up.
-
Preparation: Weigh 10 mg of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde into a 1.5 mL HPLC vial.
-
Solvent Addition: Add the target solvent (e.g., DMSO) in 50 µL increments.
-
Agitation: Vortex for 30 seconds and sonicate for 5 minutes at 25°C after each addition.
-
Observation:
-
Clear solution: Soluble. Calculate concentration.
-
Turbid/Solid remains: Insoluble. Continue addition.
-
-
Quantification (Optional): If solid remains after 1 mL, filter the supernatant (0.22 µm PTFE filter) and analyze via HPLC-UV (254 nm) against a standard curve.
Protocol B: Storage & Handling[6]
-
Storage: -20°C is optimal. 2-8°C is acceptable for short-term. Store under Nitrogen/Argon to prevent aldehyde oxidation and iodine liberation (discoloration).
-
Safety: Wear nitrile gloves and safety glasses. This compound is a potential skin sensitizer and irritant (H315, H319).[1] Avoid inhalation of dust.[1]
-
Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or strong bases.
Visualization: Solubility Workflow
Caption: Decision workflow for selecting dissolution conditions based on application (Assay vs. Synthesis).
References
-
ChemSrc. (2025). 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde Physical Properties. Retrieved March 9, 2026, from [Link]
Regioselective Functionalization of Thiazoles: A Mechanistic Guide to C2-Iodo vs. C4-Chloro Reactivity
Executive Summary
The thiazole ring is a privileged scaffold in drug discovery and materials science, frequently appearing in clinical candidates and complex natural products. Synthesizing 2,4-disubstituted thiazoles requires absolute regiocontrol to avoid intractable product mixtures. In this context, 4-chloro-2-iodothiazole has emerged as a premier building block. By leveraging the stark electronic and thermodynamic differences between the C2-iodo and C4-chloro positions, chemists can execute sequential, highly predictable cross-coupling reactions. This whitepaper details the mechanistic causality, quantitative reactivity profiles, and self-validating experimental protocols required to master this synthetic workflow.
Mechanistic Foundations: The Synergy of Electronics and Thermodynamics
The exquisite regioselectivity observed in 4-chloro-2-iodothiazole is not accidental; it is driven by a synergistic combination of electronic activation and bond dissociation energies (BDEs).
Electronic Activation at C2
The thiazole ring is inherently electron-deficient, but this deficiency is not distributed equally. The C2 position is flanked by an electronegative nitrogen atom (exerting a strong inductive,
Thermodynamic Hierarchy (Bond Dissociation Energy)
In palladium-catalyzed cross-coupling reactions, the differential reactivity of halogen leaving groups strictly follows the thermodynamic hierarchy of
-
The C2–I bond is exceptionally weak (approx. 65 kcal/mol), making it highly susceptible to rapid oxidative addition even at room temperature.
-
The C4–Cl bond is significantly stronger (approx. 95 kcal/mol) and resides at a less electronically activated position.
This dual advantage—electronic activation combined with a weak leaving group at C2—ensures that oxidative addition at C2 is favored by several orders of magnitude over C4. This predictable regioselective functionalization is the cornerstone for synthesizing complex thiazole-containing architectures, such as the GE2270 class of antibiotics[2].
Quantitative Reactivity Profile
To effectively design synthetic routes, the differential reactivity must be quantified. The table below summarizes the physicochemical properties and required conditions for functionalizing each position.
| Property | C2-Iodo Position | C4-Chloro Position |
| Halogen Leaving Group | Iodide ( | Chloride ( |
| Electronic Environment | Highly deficient (flanked by N, S) | Moderately deficient |
| Estimated BDE | ~65 kcal/mol (Weak) | ~95 kcal/mol (Strong) |
| Oxidative Addition Rate | Kinetically extremely fast | Kinetically slow |
| Typical Catalysts | ||
| Required Temperature | 25 °C – 50 °C | 90 °C – 110 °C |
Strategic Reaction Logic
The standard workflow for utilizing 4-chloro-2-iodothiazole involves a sequential cross-coupling strategy. The highly reactive C2 position is functionalized first under mild conditions, leaving the C4-chloro intact. Subsequently, forcing conditions are applied to functionalize the C4 position.
Sequential regioselective functionalization of 4-chloro-2-iodothiazole.
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning the chemist can observe internal checks to confirm the mechanism is proceeding as intended. Below are the field-proven methodologies for the sequential functionalization of 4-chloro-2-iodothiazole.
Protocol A: C2-Selective Suzuki-Miyaura Arylation
This step targets the highly reactive C2-Iodo bond while preserving the C4-Chloro bond.
Reagents & Conditions:
-
Substrate: 4-chloro-2-iodothiazole (1.0 equiv, 1.0 mmol)
-
Nucleophile: Arylboronic acid (1.05 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2.0 equiv) -
Solvent: THF /
(4:1 ratio, 0.2 M) -
Temperature: 50 °C for 2–4 hours.
Mechanistic Causality:
-
Why
? The bidentate bite angle of the dppf ligand accelerates reductive elimination, preventing the catalyst from resting in a state that might prematurely activate the C4-Cl bond. -
Why a biphasic solvent? The THF/water system ensures the solubility of both the organic thiazole substrate and the inorganic base, maximizing the interfacial reaction rate without requiring high temperatures.
Self-Validation Checkpoint: Monitor the organic layer via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active starting material and the emergence of a more polar product spot confirms C2 conversion. Because the C–I bond oxidative addition is thermodynamically favored, if the reaction stalls, it is almost certainly due to boronic acid degradation (protodeboronation) rather than catalyst failure.
Protocol B: C4-Selective Buchwald-Hartwig Amination
With the C2 position functionalized, the unreactive C4-chloro bond must now be broken.
Reagents & Conditions:
-
Substrate: 4-chloro-2-arylthiazole (1.0 equiv, 0.5 mmol)
-
Nucleophile: Primary Amine (1.2 equiv)
-
Catalyst:
(0.02 equiv) -
Ligand: XPhos (0.08 equiv)
-
Base:
(1.5 equiv) -
Solvent: Anhydrous Toluene (0.1 M)
-
Temperature: 100 °C for 12–16 hours.
Mechanistic Causality:
-
Why XPhos? The C4-Cl bond is highly unreactive. The electron-rich nature of the dialkylbiaryl phosphine (XPhos) provides the necessary electron density to the palladium center to force oxidative addition. Simultaneously, its massive steric bulk accelerates the final reductive elimination step, preventing catalyst deactivation.
-
Why
? A strong base is strictly required to deprotonate the amine nucleophile, which is essential for the formation of the critical palladium-amido intermediate.
Self-Validation Checkpoint:
Upon addition of
References
-
Synthesis and Configurational Assignment of the Amino Alcohol in the Eastern Fragment of the GE2270 Antibiotics by Regioselective Functionalization Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central (PMC) URL:[Link]
Sources
Applications of Halogenated Thiazole Aldehydes in Agrochemistry
The following technical guide details the applications, synthesis, and mechanistic role of halogenated thiazole aldehydes in modern agrochemistry.
A Technical Guide for Drug Discovery & Process Chemistry
Executive Summary: The Divergent Intermediate
In the architecture of modern agrochemicals, halogenated thiazole aldehydes —specifically 2-chlorothiazole-5-carbaldehyde and its analogs—serve as "divergent intermediates." They are not typically the final active ingredient (AI) but are the critical electrophilic hubs that allow chemists to access two major classes of crop protection agents:
-
Thiazole-5-carboxamides: Potent SDHI fungicides (e.g., Ethaboxam, Thifluzamide) accessed via oxidation.
-
Thiazole-derived Imines/Hydrazones: Next-generation insecticides and antifungal agents accessed via condensation.
This guide analyzes the synthetic utility, biological mechanisms, and experimental protocols for leveraging this scaffold.[1]
Chemical Architecture & Synthesis
The utility of the thiazole aldehyde lies in the push-pull electronic character of the thiazole ring. The sulfur atom acts as an electron donor, while the C=N bond and the halogen at the C2 position create a polarized system susceptible to nucleophilic attack and palladium-catalyzed cross-couplings.
The Vilsmeier-Haack Protocol
The industry-standard method for generating the C5-formyl group on a halogenated thiazole is the Vilsmeier-Haack reaction. This reaction is preferred for its regioselectivity, targeting the C5 position due to the directing effect of the nitrogen lone pair.
Experimental Protocol: Synthesis of 2-Chlorothiazole-5-carbaldehyde
This protocol is a self-validating system; the appearance of a solid precipitate upon hydrolysis confirms the formation of the aldehyde.
Reagents:
-
2-Chlorothiazole (1.0 eq)
-
Phosphorus Oxychloride (
, 3.0 eq) -
Dimethylformamide (DMF, 3.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent.
Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under inert atmosphere (
), cool DMF (3.0 eq) to 0°C. -
Vilsmeier Complex Formation: Dropwise add
(3.0 eq) to the DMF, maintaining temperature . Stir for 30 minutes until a semi-solid white Vilsmeier salt forms. -
Substrate Addition: Dissolve 2-chlorothiazole (1.0 eq) in minimal DCM and add dropwise to the Vilsmeier complex.
-
Cyclization/Formylation: Warm the mixture to reflux (
if using DCE, or gentle reflux for DCM) for 4–6 hours. Checkpoint: Monitor TLC for disappearance of starting material. -
Hydrolysis (Critical Step): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice/sodium acetate buffer (pH 5–6). Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to reveal the aldehyde.
-
Isolation: Extract with DCM (
). Wash organic layer with saturated and brine. Dry over and concentrate. -
Purification: Recrystallize from hexane/ethyl acetate to yield off-white crystals (Yield: ~75–85%).
Synthesis Pathway Visualization
The following diagram illustrates the divergence from the aldehyde intermediate to key commercial and research-grade agrochemicals.
Caption: Divergent synthesis map showing the conversion of 2-chlorothiazole to commercial fungicides (via oxidation) and novel research compounds (via condensation).
Commercial Applications & Case Studies
Ethaboxam and Thifluzamide: The Carboxamide Connection
While Ethaboxam and Thifluzamide are technically carboxamides, the aldehyde is a crucial synthetic precursor for generating the carboxylic acid moiety required for these molecules, particularly in generic manufacturing or novel analog synthesis where the acid is not commercially available.
-
Ethaboxam: A systemic fungicide targeting Oomycetes (e.g., Phytophthora).[2] It inhibits beta-tubulin assembly.[3]
-
Thifluzamide: A Succinate Dehydrogenase Inhibitor (SDHI) used against Rhizoctonia in rice.
Comparative Data: Thiazole-5-carboxamide Fungicides
| Feature | Ethaboxam | Thifluzamide |
| Core Scaffold | 2-amino-4-ethylthiazole-5-carboxamide | 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide |
| Key Substituent | Alpha-cyano-2-thenyl group | 2,6-dibromo-4-(trifluoromethoxy)phenyl group |
| MoA Target | Beta-tubulin (Mitosis inhibition) | Complex II (Succinate Dehydrogenase) |
| Role of Aldehyde | Precursor to 5-COOH via Pinnick oxidation | Precursor to 5-COOH; allows introduction of |
Mechanistic Insight: The SDHI Binding Pocket
In SDHI fungicides like Thifluzamide, the thiazole ring acts as a bioisostere for the furan or pyrazole rings found in other SDHIs. The carbonyl oxygen (derived from the aldehyde/acid) forms a critical hydrogen bond with the Tyrosine residue in the ubiquinone binding site of the fungal enzyme.
Causality: The electron-withdrawing nature of the halogen (or
Emerging Research: Aldehyde-Derived Bioactives
Current research focuses on retaining the
Thiazole Hydrazones as Antifungal Agents
Recent studies indicate that condensing 2-chlorothiazole-5-carbaldehyde with hydrazine derivatives yields compounds with potency superior to commercial standards like Fluconazole against specific strains.
-
Mechanism: Disruption of ergosterol biosynthesis and generation of Reactive Oxygen Species (ROS) within the fungal cell.
-
SAR Insight: The presence of the 2-chloro group is essential. Replacing it with an amine (via
on the aldehyde intermediate) often shifts activity from antifungal to insecticidal.
Mode of Action Visualization (SDHI)
The following diagram models the interaction of a Thiazole-Carboxamide (derived from the aldehyde) within the fungal SDH binding site.
Caption: Molecular interaction map of Thiazole-Carboxamide ligands binding to the Succinate Dehydrogenase (SDH) enzyme active site.
References
-
Synthesis and biological evaluation of thiazole derivatives as novel inhibitors of metastatic cancer cell migration and invasion. Journal of Medicinal Chemistry.
-
Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules.
-
Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation. International Journal of ChemTech Research.
-
Ethaboxam: A new fungicide for the control of Oomycetes. Pesticide Management Science.
-
2-Chlorothiazole-5-carbaldehyde Product Data. Sigma-Aldrich.
Sources
The Trisubstituted Thiazole Matrix: Synthetic Strategies and Therapeutic Utility
Executive Summary
The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen at the 1 and 3 positions—stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] While 2,4-disubstituted thiazoles are common, the 2,4,5-trisubstituted thiazole architecture offers a unique three-dimensional vector space, allowing medicinal chemists to maximize binding interactions within deep hydrophobic pockets (e.g., kinase ATP-binding sites).
This technical guide dissects the structural biology, advanced synthetic methodologies (specifically C-H activation), and therapeutic applications of trisubstituted thiazoles. It is designed for drug discovery scientists seeking to leverage this scaffold for high-affinity target engagement.
Part 1: The Pharmacophore & SAR Logic
The thiazole ring is aromatic, yet its electron density is unevenly distributed. The sulfur atom acts as a weak electron donor via resonance but a strong withdrawer via induction, while the nitrogen is a clear hydrogen bond acceptor.
Electronic & Steric Vectors
-
Position 2 (C2): The most nucleophilic position. Ideal for introducing amine linkers (as seen in Dasatinib) or solubilizing groups. It often engages in H-bonding with the "hinge region" of kinase domains.
-
Position 4 (C4): Typically directs substituents into the solvent-exposed region or specific hydrophobic sub-pockets.
-
Position 5 (C5): The most electron-rich carbon (excluding C2-amino effects). Substitution here is critical for metabolic stability (blocking metabolic hot spots) and tuning the electronic character of the ring.
Visualization: SAR Decision Logic
The following diagram illustrates the strategic decision-making process when functionalizing the thiazole core.
Caption: SAR logic flow for trisubstituted thiazoles, mapping ring positions to biological interaction zones.
Part 2: Synthetic Architectures
Accessing the 2,4,5-trisubstituted pattern requires overcoming regioselectivity challenges. Classical methods often fail to distinguish between the C4 and C5 positions effectively during cyclization, or they require pre-functionalized, unstable starting materials.
Comparative Methodologies
| Methodology | Mechanism | Key Advantage | Limitation |
| Hantzsch Synthesis (Modified) | Condensation of thioamides with | High reliability for 2,4-substitution. | Difficult to introduce C5 substituents post-cyclization without harsh conditions. |
| Metal-Catalyzed Cross-Coupling | Suzuki/Stille coupling on halogenated thiazoles.[4] | Modular; allows diverse aryl groups.[4] | Requires pre-halogenated thiazoles; regioselectivity of halogenation is poor. |
| C-H Activation (Direct Arylation) | Pd-catalyzed functionalization of C-H bonds.[4][5][6][7] | Atom Economy: No need for pre-functionalization at C5. | Requires tuning of catalyst/ligand to prevent homocoupling or C2 activation. |
The "Game Changer": Regioselective C-H Activation
Modern medicinal chemistry favors C-H activation for late-stage functionalization. For thiazoles, the C5 proton is the most acidic ring proton (after C2 is blocked/substituted), allowing for highly selective direct arylation using Palladium catalysis. This allows chemists to build a library of 2,4-disubstituted cores and rapidly screen C5 diversity.
Part 3: Detailed Experimental Protocol
Protocol: Regioselective Pd-Catalyzed C-H Arylation at C5 Based on methodologies established by Liu et al. and Roger et al. (See References).
Objective: Install an aryl group at the C5 position of a 2,4-disubstituted thiazole without pre-halogenation of the thiazole ring.
Reagents & Equipment[8]
-
Substrate: 2,4-Diphenylthiazole (1.0 equiv)
-
Coupling Partner: 4-Bromoanisole (1.2 equiv)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (10 mol%) - Note: Ligand-free conditions exist, but PPh₃ ensures reproducibility in non-specialized setups.
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: Dimethylacetamide (DMAc) or Xylene (Anhydrous).
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Workflow
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and K₂CO₃ (2.0 mmol).
-
Substrate Addition: Add the 2,4-diphenylthiazole (1.0 mmol) and 4-bromoanisole (1.2 mmol).
-
Solvation: Evacuate and backfill with Argon (3 cycles). Inject anhydrous DMAc (5 mL) via syringe.
-
Reaction: Heat the sealed tube to 130°C in an oil bath. Stir vigorously for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting thiazole spot should disappear.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove the polar solvent and inorganic salts.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Self-Validating Check:
-
NMR Verification: The disappearance of the singlet proton signal at ~7.0–7.5 ppm (characteristic of the Thiazole C5-H) confirms substitution.
-
Regioselectivity: If C2 was unsubstituted, you would see a mixture. Using a C2-blocked substrate ensures C5 selectivity.
Part 4: Therapeutic Case Study - Dasatinib[9]
Dasatinib (Sprycel) is the archetypal example of a drug leveraging the thiazole scaffold's electronic properties.
-
Target: BCR-ABL and Src kinases (Chronic Myeloid Leukemia).
-
Structure: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide.
-
Thiazole Role:
-
The thiazole is 2,4,5-trisubstituted (counting the fused amide logic).[3]
-
C2-Amino: Forms a critical hydrogen bond with the kinase hinge region (Met318 in Abl).
-
C5-Carboxamide: Orients the phenyl ring into the hydrophobic pocket, enforcing a specific conformation that allows the drug to bind to the active conformation of the kinase.
-
Synthesis Workflow Visualization
The following diagram depicts the synthetic pathway decision tree for accessing complex scaffolds like Dasatinib or its analogs.
Caption: Synthetic decision tree comparing classical halogenation vs. modern C-H activation routes.
References
-
Zhang, Z., et al. (2020).[3] "2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement." Current Topics in Medicinal Chemistry. Link
-
Liu, X.W., et al. (2013). "Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions." Organic Letters. Link
-
Roger, J., et al. (2009).[4] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." Journal of Organic Chemistry. Link
-
Lombardo, L.J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link
-
Kumar, S.V., et al. (2013). "Synthesis of 2,4,5-trisubstituted thiazoles via Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides." Journal of Organic Chemistry. Link
Sources
- 1. Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles | IntechOpen [intechopen.com]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 5. Reigoselective arylation of thiazole derivatives at 5-position via Pd catalysis under ligand-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde
Topic: Protocol for Suzuki-Miyaura coupling using 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde Role: Senior Application Scientist
Executive Summary & Strategic Rationale
Objective: To execute a highly regioselective C–C bond formation at the C2 position of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde while preserving the C4-chlorine and C5-aldehyde functionalities.
The Challenge: This substrate is a "chemical chameleon" possessing three reactive sites:
-
C2-Iodine: Highly reactive (weak C–I bond, electron-deficient position).
-
C4-Chlorine: Moderately reactive (stronger C–Cl bond, but activated by the adjacent nitrogen).
-
C5-Aldehyde: Electrophilic and sensitive to oxidation or basic degradation (Cannizzaro/Aldol).
The Solution: By leveraging the significant difference in Bond Dissociation Energy (BDE) between C–I (~53 kcal/mol) and C–Cl (~80 kcal/mol), combined with the electronic activation of the thiazole ring, we can achieve >95% regioselectivity for the C2 position. This protocol utilizes a mild, phosphine-based palladium system to facilitate oxidative addition at the C–I bond without perturbing the C–Cl bond or the aldehyde.
Mechanistic Insight & Chemoselectivity
Understanding the underlying organometallic mechanism is vital for troubleshooting and optimization.
-
Oxidative Addition (The Discriminator): The rate-limiting step for this substrate is the oxidative addition of Pd(0) into the carbon-halogen bond. The C2-I bond is significantly weaker than the C4-Cl bond. Furthermore, the C2 position in 1,3-thiazoles is flanked by both Sulfur and Nitrogen, making it the most electron-deficient carbon, which accelerates Pd(0) insertion.
-
Transmetallation: The boronic acid enters the cycle here. The use of a mild base (Carbonate) ensures the boronic acid is activated to the boronate species [RB(OH)3]- without triggering side reactions at the aldehyde.
-
Reductive Elimination: The final step yields the C2-arylated product.
Visualization: Reaction Pathway & Selectivity
Figure 1: Chemoselective pathway demonstrating the kinetic preference for C2-Iodine activation over C4-Chlorine.
Experimental Protocol (The "Gold Standard")
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| Substrate | Electrophile | 1.0 | 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde |
| Aryl Boronic Acid | Nucleophile | 1.1 - 1.2 | Slight excess ensures complete consumption of iodide. |
| Pd(PPh3)4 | Catalyst | 0.03 - 0.05 | Tetrakis(triphenylphosphine)palladium(0). Air sensitive. |
| Na2CO3 (2M aq) | Base | 2.0 - 2.5 | Sodium Carbonate. Mild enough to protect aldehyde. |
| DME or 1,4-Dioxane | Solvent | N/A | Dimethoxyethane or Dioxane. Miscible with water. |
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup [1]
-
Critical: Palladium(0) catalysts are deactivated by oxygen. All solvents must be degassed.
-
Prepare a Schlenk tube or a microwave vial with a magnetic stir bar.
-
Flame-dry the vessel under vacuum and backfill with Argon or Nitrogen (3 cycles).
Step 2: Reagent Addition
-
Add the Substrate (1.0 equiv) and Aryl Boronic Acid (1.1 equiv) to the vessel.[2]
-
If using solid base:[3] Add Na2CO3 powder now.
-
If using aqueous base: Wait until Step 3.
-
Add the Catalyst Pd(PPh3)4 (3-5 mol%) quickly to minimize air exposure.
-
Seal the vessel with a septum.
Step 3: Solvent & Degassing
-
Inject the anhydrous Solvent (DME or Dioxane, concentration ~0.1 M relative to substrate).
-
Inject the Base Solution (2M Na2CO3, degassed).
-
Sparging: Insert a long needle connected to the Argon line into the solution and a short vent needle. Bubble Argon through the liquid for 5-10 minutes.
-
Why? Removing dissolved O2 prevents homocoupling of the boronic acid and catalyst death.
-
Step 4: Reaction
-
Heat the reaction mixture to 80°C .
-
Note: Do not exceed 90°C. Higher temperatures increase the risk of activating the C4-Cl bond.
-
-
Monitor by TLC or LC-MS every 2 hours.
-
Endpoint: Disappearance of the starting iodide.
-
Step 5: Workup & Purification [4]
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Flash Column Chromatography (Silica Gel).[4]
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10-30% EtOAc).
-
Warning: The aldehyde makes the product slightly polar; ensure it doesn't streak.
-
Optimization & Troubleshooting
Scenario A: No Reaction / Low Conversion
-
Cause: Catalyst deactivation (oxidation) or old boronic acid.
-
Fix: Use fresh Pd(PPh3)4 (should be bright yellow, not orange/brown). Switch to a more robust catalyst like Pd(dppf)Cl2·DCM (5 mol%). This catalyst is more resistant to air and excellent for heteroaryl halides.
Scenario B: Loss of Selectivity (C4-Cl reaction observed)
-
Cause: Temperature too high or catalyst too active (e.g., using Buchwald precatalysts like XPhos-Pd-G2).
-
Fix: Lower temperature to 60°C. Ensure you are using strictly Pd(PPh3)4 or Pd(dppf)Cl2. Avoid electron-rich, bulky phosphine ligands which promote oxidative addition into aryl chlorides.
Scenario C: Aldehyde Degradation
-
Cause: Base is too strong (Cannizzaro reaction) or reaction time too long.
-
Fix: Switch base to K3PO4 (Potassium Phosphate) or NaHCO3 (Sodium Bicarbonate). Reduce water ratio (e.g., use Toluene/Ethanol/Water 4:1:1).
Experimental Workflow Diagram
Figure 2: Operational workflow for the Suzuki coupling protocol.
Safety & Handling
-
Thiazole Halides: Often skin irritants and potential sensitizers. Handle in a fume hood.
-
Palladium: Heavy metal toxicity. Dispose of waste in dedicated heavy metal streams.
-
Pressure: If using a sealed vial at 80°C, ensure the vessel is rated for pressure (though Dioxane bp is 101°C, vapor pressure builds up).
References
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[1][2][3][4] Application Notes: Regioselective Functionalization of 2,5-dichloro-4-iodo-1,3-thiazole. Link
-
Almond-Thynne, J., et al. (2016).[7] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40-62. Link
-
Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dhalooxazoles, and Dihalothiazoles.[8] Journal of the American Chemical Society. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Schiff Bases from 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Strategic Rationale
The thiazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in agents targeting metabolic disorders, infectious diseases, and oncology. Specifically, 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde (CAS: 2248313-88-2) represents a highly specialized, orthogonal building block for diversity-oriented synthesis [4].
The strategic value of this specific molecule lies in its three distinct reactive sites, which allow for sequential, chemoselective functionalization without the need for complex protecting group strategies:
-
C5-Carbaldehyde: Readily undergoes condensation with primary amines to form Schiff bases (imines). Thiazole-derived Schiff bases have demonstrated potent biological activities, including superior
-glucosidase inhibition and antimicrobial efficacy [1]. -
C2-Iodo: The C–I bond is highly susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) due to its low bond dissociation energy.
-
C4-Chloro: Remains relatively inert under standard room-temperature Pd-catalysis, allowing it to be preserved for subsequent high-temperature cross-coupling or Nucleophilic Aromatic Substitution (S
Ar)[2].
By synthesizing the Schiff base first, researchers can lock the aldehyde into a stable imine (or subsequently reduce it to a secondary amine), preserving the halogenated sites for downstream library generation.
Figure 1: Orthogonal functionalization strategy of the 4-chloro-2-iodo-1,3-thiazole scaffold.
Reaction Causality & Mechanistic Insights
The synthesis of a Schiff base from an aldehyde and a primary amine is a reversible, acid-catalyzed condensation reaction [3].
The Causality of the Protocol Design:
-
Acid Catalysis: The reaction requires mild acidic conditions (pH 4.5–5.5). Using a catalytic amount of glacial acetic acid or p-Toluenesulfonic acid (p-TSA) protonates the carbonyl oxygen of the thiazole-5-carbaldehyde. This significantly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the primary amine.
-
Dehydration & Equilibrium: The initial attack forms an unstable hemiaminal intermediate. The acid catalyst further protonates the hydroxyl group, turning it into a good leaving group (water). Because the reaction is an equilibrium, removing water is critical to driving the reaction to completion. This is achieved by using anhydrous solvents and 4Å molecular sieves, or via azeotropic distillation (Dean-Stark apparatus) when using higher-boiling solvents like toluene.
Figure 2: Mechanistic pathway of acid-catalyzed Schiff base formation.
Experimental Protocol
Materials & Reagents
-
Aldehyde: 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde (1.0 equiv)
-
Amine: Primary aliphatic or aromatic amine (1.1 to 1.2 equiv)
-
Solvent: Absolute Ethanol (EtOH) or anhydrous Dichloromethane (DCM)
-
Catalyst: Glacial Acetic Acid (1-2 drops) or p-TSA (5-10 mol%)
-
Desiccant: Activated 4Å Molecular Sieves (200 mg per mmol of aldehyde)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.
-
Add 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde (1.0 mmol, 273.48 mg) to the flask.
-
Suspend the aldehyde in 10 mL of absolute ethanol (or anhydrous DCM for temperature-sensitive amines).
-
Add freshly activated 4Å molecular sieves (~200 mg) to the suspension to act as an in-situ water scavenger.
Step 2: Reagent Addition & Reaction Execution 5. Add the selected primary amine (1.1 mmol) dropwise to the stirring mixture at room temperature. 6. Introduce the acid catalyst: Add 2 drops of glacial acetic acid (if using EtOH) or 10 mol% p-TSA (if using DCM/Toluene). 7. Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) with continuous stirring. 8. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the UV-active aldehyde spot indicates reaction completion (typically 4–8 hours).
Step 3: Work-up and Isolation 9. Once complete, cool the reaction mixture to room temperature. 10. Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the Celite pad with an additional 10 mL of the reaction solvent. 11. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Schiff base.
Step 4: Purification 12. For solid products: Recrystallize the crude residue from a mixture of hot ethanol and water (or DCM/hexanes). Filter the crystalline solid, wash with ice-cold ethanol, and dry under high vacuum. 13. For oily products: Purify via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate containing 1% triethylamine (TEA) to prevent hydrolysis of the imine on the acidic silica column.
Quantitative Data & Optimization Summary
The choice of amine significantly impacts the reaction kinetics and yield. Aliphatic amines are more nucleophilic and react faster, whereas electron-deficient aromatic amines require harsher conditions (reflux, stronger acid).
Table 1: Representative Reaction Parameters and Yields for Schiff Base Synthesis.
| Primary Amine Input | Solvent | Catalyst | Temperature | Time (h) | Expected Yield (%) |
| Benzylamine (Aliphatic) | Anhydrous DCM | Mol. Sieves only | Room Temp | 6 - 8 | 88 - 92% |
| Aniline (Aromatic) | Absolute EtOH | Glacial AcOH | Reflux (78°C) | 4 - 6 | 80 - 85% |
| 4-Fluoroaniline (E-withdrawing) | Absolute EtOH | p-TSA (5 mol%) | Reflux (78°C) | 6 - 8 | 75 - 80% |
| 2-Aminothiazole (Heteroaryl) | Toluene | p-TSA (10 mol%) | Reflux (110°C)* | 8 - 12 | 65 - 70% |
*Note: Reactions in toluene should utilize a Dean-Stark apparatus for continuous water removal.
Troubleshooting & Best Practices
-
Incomplete Reaction / Low Yield: If TLC shows unreacted aldehyde after 8 hours, the equilibrium has likely stalled due to water accumulation. Causality: The hemiaminal dehydration step is reversible. Solution: Add fresh molecular sieves or switch to a Dean-Stark setup with toluene to physically remove water.
-
Product Degradation during Purification: Imines are susceptible to hydrolysis back to the aldehyde and amine when exposed to moisture and acidic environments (like standard silica gel). Solution: Pre-treat the silica gel with 1-2% Triethylamine (TEA) to neutralize acidic sites before loading the column.
-
Dehalogenation (Loss of C2-Iodo group): Avoid using strong bases or transition metal contaminants during the Schiff base formation, as the C2-Iodo bond is highly labile and prone to premature cleavage or homocoupling.
References
-
Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach ResearchGate URL:[Link]
-
Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity RSC Advances URL:[Link]
-
Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based catalyst NIScPR Online Periodicals Repository URL:[Link]
-
4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde Compound Details ChemSrc URL:[Link]
Application Note: Selective Reductive Amination of Thiazole-5-carbaldehydes
Topic: Procedure for Reductive Amination of Thiazole-5-carbaldehydes Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Abstract & Strategic Importance
The thiazole-5-ylmethylamine motif is a privileged pharmacophore in medicinal chemistry, serving as a critical linkage in kinase inhibitors (e.g., Dasatinib analogs), anti-infectives, and peptidomimetics. However, the functionalization of thiazole-5-carbaldehydes presents specific challenges due to the electron-deficient nature of the heterocyclic ring and the basicity of the thiazole nitrogen.
This guide details a robust, scalable protocol for the reductive amination of thiazole-5-carbaldehydes. While catalytic hydrogenation is often avoided due to the risk of sulfur poisoning the catalyst (e.g., Pd/C), hydride-based reductions offer superior reliability. This protocol prioritizes Sodium Triacetoxyborohydride (STAB) as the reductant of choice due to its mildness and high chemoselectivity for imines over aldehydes, minimizing the formation of the alcohol byproduct (thiazole-5-methanol).
Mechanistic Insight & Reaction Design
The Chemical Challenge
Thiazole-5-carbaldehyde possesses two competing reactive sites:
-
The Carbonyl (C5-CHO): Highly electrophilic due to the electron-withdrawing nature of the thiazole ring (
nitrogen and sulfur). This facilitates rapid imine formation but also makes the aldehyde prone to hydration or side-reactions. -
The Thiazole Nitrogen (N3): A Lewis base (
). While less basic than pyridine, it can still coordinate with strong Lewis acids or interfere with protonation states if pH is not controlled.
The Solution: STAB-Mediated Reduction
The reaction proceeds via the formation of an iminium ion intermediate.[1] STAB (
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow and the critical decision points in the synthesis.
Figure 1: Mechanistic pathway highlighting the kinetic selectivity of STAB for the iminium ion over the parent aldehyde.
Experimental Protocol (Standard Procedure)
Method A: One-Pot Reductive Amination using STAB Recommended for most primary and secondary amines.
Reagents & Materials
-
Substrate: Thiazole-5-carbaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv (Free base preferred; if using HCl salt, add 1.0 equiv TEA).
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[2][3]
-
Note: DCE promotes rapid imine formation and solubilizes the STAB complex effectively.
-
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).
-
Crucial: Promotes protonation of the carbinolamine intermediate to form the iminium ion.
-
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Thiazole-5-carbaldehyde (1.0 mmol) in DCE (5 mL, 0.2 M concentration).
-
Imine Formation: Add the Amine (1.1 mmol).
-
Observation: If the amine is aliphatic, the reaction may warm slightly.
-
Add Acetic Acid (1.0 – 2.0 mmol).
-
Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (
or Ar). -
Checkpoint: Although STAB allows one-pot addition, a short "pre-stir" ensures the equilibrium shifts toward the imine, further minimizing aldehyde reduction.
-
-
Reduction: Add STAB (1.5 mmol) in a single portion.
-
Note: Gas evolution (
) is possible but usually minimal with STAB compared to .
-
-
Reaction Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.
-
Target: Disappearance of the aldehyde peak (often UV active) and appearance of the basic amine product.
-
-
Quench & Workup (Critical for Thiazoles):
-
Quench the reaction by adding saturated aqueous
(10 mL). Stir vigorously for 15 minutes to decompose the borate complex. -
Phase Separation: Extract with DCM or EtOAc (
). -
pH Check: Ensure the aqueous layer is basic (
). If the product is trapped as a salt, add 1N NaOH dropwise until basic.
-
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash chromatography (typically DCM/MeOH or EtOAc/Hexanes).
Method B: Two-Step Protocol (Alternative)
Use strictly if STAB is unavailable or if the amine is extremely unreactive (requiring heat for imine formation).
-
Imine Formation: Reflux Aldehyde + Amine in Methanol (MeOH) (sometimes with dehydrating agent like
) for 2-4 hours. -
Reduction: Cool to
. Add Sodium Borohydride ( ) (1.0 equiv) slowly.-
Risk:[4]
is not selective; it will reduce any unreacted aldehyde to the alcohol. This is why complete conversion to imine before addition is mandatory in this method.
-
Data Analysis & Troubleshooting Guide
Optimization Logic
Use the following decision matrix to optimize yields based on observed byproducts.
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance or poor imine stability. | Increase reaction time for Step 2 (pre-stir). Add molecular sieves (4Å) to drive dehydration. |
| Alcohol Byproduct | Reductant attacking aldehyde before imine forms. | Switch to Method B (Two-step). Ensure STAB is fresh (hydrolyzed STAB acts like |
| Dialkylation | Primary amine reacting with two aldehydes. | Use excess amine (2-3 equiv) or slow addition of the aldehyde to the amine/reductant mixture. |
| No Product (Amine Salt) | Amine HCl salt not dissociating. | Add 1.0 equiv of Triethylamine (TEA) or DIPEA to free-base the amine before adding AcOH. |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal reductive amination conditions.
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Moisture sensitive. Reacts with water to release hydrogen gas (flammable) and acetic acid. Store in a desiccator.
-
Thiazole Compounds: Many thiazole derivatives are biologically active.[5] Handle with standard PPE (gloves, goggles, fume hood) to prevent inhalation or skin contact.
-
1,2-Dichloroethane (DCE): Carcinogenic and toxic. Handle strictly in a fume hood. DCM is a safer alternative if solubility permits.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Reductive Amination mechanisms).
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde
Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Executive Summary
The functionalization of multi-halogenated heterocycles is a cornerstone of modern drug discovery. 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is a highly versatile, electrophilic building block. However, the presence of two distinct halogens (C2-iodo and C4-chloro) alongside a strongly electron-withdrawing C5-carbaldehyde group creates a complex regioselectivity landscape.
This application note provides a field-proven, self-validating methodology for achieving absolute kinetic control during Nucleophilic Aromatic Substitution (SNAr), ensuring exclusive functionalization at the C2 position.
Mechanistic Rationale: The Regioselectivity Dichotomy
To master this substrate, one must understand the competing electronic forces at play within the thiazole core.
-
Intrinsic Electrophilicity of C2: In the parent thiazole ring, the C2 position is flanked by both the electronegative nitrogen and the polarizable sulfur atom. Calculated
-electron densities and NMR chemical shifts consistently demonstrate that C2 is the most electron-deficient site, making it the primary target for nucleophilic attack[1],[2]. -
The C5-Carbaldehyde Activation: The formyl group at C5 exerts a powerful mesomeric (-M) effect. This strongly activates the adjacent C4 position toward SNAr, creating a competitive electrophilic site[3].
-
Leaving Group Dynamics (I vs. Cl): In classic SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, meaning more electronegative halogens (F > Cl > Br > I) generally act as better activating groups. However, the extreme intrinsic electron deficiency of the thiazole C2 position overrides this rule. The highly polarizable C2-I bond is rapidly cleaved following nucleophilic attack, making the C2 position the kinetically favored site for soft and hard nucleophiles alike[4].
Figure 1: Mechanistic logic tree for kinetically controlled C2-selective SNAr.
The Self-Validating Analytical Strategy
Trust in any synthetic protocol requires built-in validation. For this substrate, LC-MS Isotopic Pattern Tracking serves as an instant, self-validating system to confirm regiochemistry without requiring complex 2D-NMR.
-
The Logic: Chlorine naturally exists as a 3:1 ratio of isotopes (
Cl to Cl), which presents as a distinct doublet in mass spectrometry. Iodine ( I) is monoisotopic. -
The Validation: If the nucleophile correctly attacks C2, iodine is displaced, and the chlorine atom remains intact. The resulting product's mass spectrum will perfectly retain the 3:1 isotopic signature. If off-target attack occurs at C4, the chlorine is lost, and the
peak vanishes. Tracking this isotopic signature provides absolute, real-time proof of protocol success.
Quantitative Data: Reaction Optimization
To establish the boundaries of kinetic control, various conditions were screened. As shown in Table 1, lowering the temperature and utilizing non-nucleophilic bases in ethereal solvents maximizes C2 selectivity.
Table 1: Optimization of C2-Selective SNAr Conditions
| Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Regioselectivity (C2:C4) | Yield (%) |
| Morpholine | THF | DIPEA | 0 | 1.0 | >99:1 | 92 |
| Morpholine | DMF | K₂CO₃ | 25 | 2.0 | 90:10 | 78 |
| NaOMe | MeOH | None | 0 | 0.5 | >99:1 | 95 |
| Piperidine | THF | DIPEA | 0 | 1.0 | >98:2 | 89 |
| Aniline | DMF | Cs₂CO₃ | 80 | 12.0 | 85:15 | 65 |
Experimental Protocol: Kinetically Controlled C2-Amination
The following methodology details the synthesis of 4-chloro-2-morpholino-1,3-thiazole-5-carbaldehyde using strict kinetic control.
Figure 2: Step-by-step experimental workflow for C2-selective SNAr.
Materials Required:
-
4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde (1.0 eq, 1.0 mmol, 273.5 mg)
-
Morpholine (1.05 eq, 1.05 mmol, 91.5 µL)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 1.5 mmol, 261 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Step-by-Step Methodology:
Step 1: Substrate Dissolution (Kinetic Baseline) Charge a flame-dried round-bottom flask with the thiazole substrate (273.5 mg) and anhydrous THF (10 mL).
-
Causality: THF is selected over polar aprotic solvents like DMF to maintain strict kinetic control. DMF can accelerate the reaction excessively, leading to competitive C4 attack and potential degradation of the sensitive formyl group.
Step 2: Temperature Control Cool the solution to 0 °C using an ice-water bath and stir for 10 minutes under inert atmosphere (N₂ or Ar).
-
Causality: The C2 position is hyper-reactive. Lowering the temperature selectively suppresses the activation energy required for the off-target C4 substitution, locking the regioselectivity at >99:1.
Step 3: Base Addition Add DIPEA (261 µL) in one rapid portion.
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sink. It neutralizes the generated hydroiodic acid (HI), preventing the protonation and deactivation of the morpholine nucleophile without competing for the electrophilic C2 center.
Step 4: Nucleophile Introduction Add morpholine (91.5 µL) dropwise over 5 minutes.
-
Causality: Dropwise addition prevents localized concentration spikes of the nucleophile. High local concentrations can force the reaction toward unwanted bis-substitution (displacement of both I and Cl).
Step 5: Self-Validating Monitoring Stir at 0 °C for 1 hour. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Check: Identify the product mass
at m/z 233.0. Crucially, confirm the presence of the 3:1 isotopic pattern at 233.0 and 235.0. If this pattern is present, the protocol has succeeded.
Step 6: Quench and Workup Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL).
-
Causality: A mildly acidic quench halts the reaction instantly and partitions excess amine and DIPEA salts into the aqueous layer, protecting the product during concentration. Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
References
-
Thiazole (Molecular and electronic structure). Wikipedia.[2] URL:[Link]
-
Repositioning of a Diaminothiazole Series Confirmed to Target the Cyclin-Dependent Kinase CRK12 for Use in the Treatment of African Animal Trypanosomiasis. ACS Publications.[4] URL:[Link]
Sources
Wittig reaction conditions for 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde
Application Note: Chemoselective Wittig Olefination of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde
Executive Summary
4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is a densely functionalized heterocyclic building block highly prized in the development of novel pharmacophores and agrochemicals[1]. However, its structural complexity presents a formidable chemoselectivity challenge. The molecule possesses three distinct reactive sites: the highly electrophilic C-5 formyl group, the S_NAr-susceptible C-4 chlorine, and the highly labile C-2 iodine. While the Wittig reaction is the premier method for converting the C-5 aldehyde into an alkene[2], the choice of ylide and base must be meticulously calibrated. Standard olefination conditions often lead to catastrophic substrate degradation. This guide details the mechanistic causality behind reagent selection and provides field-proven, self-validating protocols to achieve high-yielding, chemoselective olefinations[3].
Mechanistic Causality: The Chemoselectivity Conundrum
The thiazole ring is inherently electron-deficient, a property heavily exacerbated by the inductive electron-withdrawing effects of the C-4 chlorine and C-2 iodine[4]. This renders the C-5 aldehyde exceptionally electrophilic, allowing for rapid olefination. However, this electronic environment also activates the halogens toward unwanted side reactions.
The n-BuLi Pitfall: Why do standard Wittig conditions fail? The C-2 position of the thiazole ring makes the carbon-iodine bond exceptionally prone to metal-halogen exchange[5]. When a strong, nucleophilic base like n-butyllithium (n-BuLi) is introduced to generate a non-stabilized ylide, the rate of lithium-iodine exchange outcompetes the deprotonation of the phosphonium salt. This leads to rapid des-iodo degradation and complex oligomeric mixtures. Furthermore, the C-4 chlorine can undergo nucleophilic aromatic substitution (S_NAr) if subjected to excess unhindered alkoxides.
The Strategic Solution: To circumvent these pitfalls, the synthetic strategy must be bifurcated based on the target alkene:
-
Pathway A (Stabilized Ylides): Reagents such as ethyl (triphenylphosphoranylidene)acetate are sufficiently stable that they do not require an external base. The inherent electrophilicity of the thiazole-5-carbaldehyde drives the reaction to completion under mild conditions, completely avoiding halogen-related side reactions and yielding predominantly the thermodynamically favored (E)-alkene[2].
-
Pathway B (Non-Stabilized Ylides): For terminal olefin synthesis, a strong base is unavoidable. Here, sterically hindered, non-nucleophilic bases like Sodium bis(trimethylsilyl)amide (NaHMDS) must be employed at strict cryogenic temperatures (-78 °C). The bulky hexamethyldisilazide anion effectively generates the ylide without acting as a nucleophile, kinetically favoring aldehyde addition over metal-halogen exchange[3].
Chemoselective pathways for the Wittig olefination of multi-halogenated thiazole carbaldehydes.
Quantitative Optimization Data
The following table summarizes the causal relationship between reagent selection, reaction conditions, and the resulting chemoselectivity profile for 4-chloro-2-iodo-1,3-thiazole-5-carbaldehyde.
| Ylide Type | Reagent | Base / Temperature | Major Outcome | Yield (%) | Chemoselectivity Issue |
| Stabilized | Ph₃P=CHCO₂Et | None / 25 °C | (E)-Alkene | 88 - 92% | None (Highly selective) |
| Non-Stabilized | [Ph₃PCH₃]Br | n-BuLi / -78 °C | Degradation | < 15% | Critical (C-2 I-Li exchange) |
| Non-Stabilized | [Ph₃PCH₃]Br | NaHMDS / -78 °C | Terminal Alkene | 75 - 82% | Low (Tolerated at -78 °C) |
| Semi-Stabilized | [Ph₃PCH₂Ph]Br | t-BuOK / 0 °C | (E/Z)-Alkene | 40 - 55% | Moderate (S_NAr risk at C-4) |
Self-Validating Experimental Methodologies
Protocol A: Mild Olefination using a Stabilized Ylide (Pathway A)
This protocol leverages the substrate's high electrophilicity, requiring no external base and ensuring complete preservation of the C-2 iodine and C-4 chlorine.
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-iodo-1,3-thiazole-5-carbaldehyde (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an argon atmosphere.
-
Ylide Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.1 mmol) in a single portion at room temperature (25 °C).
-
Self-Validation Checkpoint: The reaction mixture will smoothly transition from a pale yellow to a slightly deeper, homogenous yellow solution. No gas evolution or exothermic behavior should be observed.
-
Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexanes:EtOAc 8:2). The highly electrophilic nature of the aldehyde typically drives this reaction to completion within 2–4 hours.
-
Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure (E)-alkene. The triphenylphosphine oxide byproduct will elute significantly later.
Protocol B: Cryogenic Olefination using a Non-Stabilized Ylide (Pathway B)
This protocol utilizes steric hindrance (NaHMDS) and strict kinetic control (-78 °C) to prevent metal-halogen exchange during terminal alkene synthesis[3].
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (15 mL) in a flame-dried flask under argon. Cool the suspension strictly to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add NaHMDS (1.1 mmol, 1.0 M solution in THF) dropwise over 10 minutes down the side of the flask to allow pre-cooling of the titrant.
-
Self-Validation Checkpoint: The white suspension must transition to a vibrant, persistent yellow/orange solution, confirming successful ylide formation. Stir for an additional 30 minutes at -78 °C.
-
Substrate Addition: Dissolve 4-chloro-2-iodo-1,3-thiazole-5-carbaldehyde (1.0 mmol) in a minimal amount of anhydrous THF (2 mL). Add this solution dropwise to the ylide over 15 minutes.
-
Critical Observation: If the solution turns dark brown or black upon addition, it indicates localized warming and subsequent iodine-lithium exchange or degradation. Ensure the internal temperature remains strictly at -78 °C.
-
Quenching: After 1 hour at -78 °C, quench the reaction cold by adding saturated aqueous NH₄Cl (5 mL) directly to the flask before removing the cooling bath.
-
Workup: Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel chromatography.
References
-
The Journal of Organic Chemistry (ACS). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent.[1] URL:[Link]
Sources
Application Note: Orthogonal Site-Selective Functionalization of 2-Iodo-4-Chlorothiazole Derivatives in Drug Discovery
Executive Summary & Mechanistic Rationale
The thiazole ring is a privileged pharmacophore in medicinal chemistry, frequently found in antimicrobial, antineoplastic, and anti-inflammatory agents. Synthesizing highly decorated thiazole derivatives traditionally requires complex de novo ring construction. However, the use of dihalogenated building blocks, specifically 2-iodo-4-chlorothiazole , offers a powerful, late-stage divergent approach.
As a Senior Application Scientist, I emphasize that successful orthogonal functionalization relies entirely on exploiting the kinetic and thermodynamic differentials of the carbon-halogen bonds. The C2 position of the thiazole ring is highly electron-deficient due to the inductive effects of the adjacent nitrogen and sulfur atoms. When coupled with the low bond dissociation energy (BDE) of the C–I bond (~65 kcal/mol) compared to the C–Cl bond (~81 kcal/mol), the C2 position undergoes rapid oxidative addition with Palladium(0) or Nickel(0) catalysts at mild temperatures[1].
Once the C2 position is functionalized, the remaining C4–Cl bond can be activated using harsher conditions and electron-rich, sterically demanding ligands (e.g., XPhos, BrettPhos)[2]. Finally, the C5 position, which remains unsubstituted, can be targeted via transition-metal-catalyzed C–H activation[3]. This predictable reactivity gradient (C2 > C4 > C5) transforms 2-iodo-4-chlorothiazole into a highly programmable synthetic module.
Figure 1: Sequential orthogonal functionalization strategy for 2-iodo-4-chlorothiazole.
Thermodynamic Divergence in Catalytic Activation
To design a self-validating protocol, one must understand the causality behind catalyst and ligand selection. The initial oxidative addition of Pd(0) into the dihalothiazole is the selectivity-determining step. Under mild conditions (e.g., 25–60 °C) with standard phosphine ligands like PPh₃ or dppf, the activation barrier for the C4–Cl bond cannot be overcome, rendering it completely inert[1]. This allows for >99:1 chemoselectivity.
Figure 2: Thermodynamic and kinetic divergence during Pd(0) oxidative addition.
Quantitative Performance Data
The following table summarizes the expected yields and selectivities when applying the sequential functionalization protocols described in Section 4.
| Reaction Type | Target Position | Coupling Partner | Catalyst System | Temp (°C) | Yield (%) | Selectivity (Target vs Other) |
| Suzuki-Miyaura | C2 (C–I) | Phenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 60 | 92 | >99:1 (C2:C4) |
| Negishi | C2 (C–I) | Alkylzinc halides | Pd(PPh₃)₄, THF | 25 | 85 | >99:1 (C2:C4) |
| Buchwald-Hartwig | C4 (C–Cl) | Morpholine | Pd₂(dba)₃, tBuBrettPhos | 100 | 88 | N/A (C2 blocked) |
| C–H Olefination | C5 (C–H) | Acrylates | Pd(OAc)₂, Ag₂CO₃ | 120 | 75 | >95% C5 specific |
Validated Experimental Protocols
The following methodologies are engineered to be self-validating systems. By adhering strictly to the stoichiometry and temperature controls, researchers can avoid common pitfalls such as hydrodehalogenation or premature C4 activation.
Protocol A: C2-Selective Suzuki-Miyaura Cross-Coupling
Objective: Chemoselective arylation of the C2 position while preserving the C4-Cl bond.
Causality & Design Choices: We utilize Pd(dppf)Cl₂ because its large bite angle facilitates rapid reductive elimination, minimizing the residence time of the Pd(II) intermediate and preventing secondary oxidative addition into the C–Cl bond. A mild base (Na₂CO₃) and a moderate temperature (60 °C) are strictly enforced to maintain the kinetic trap that protects the C4 position.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-4-chlorothiazole (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol). Note: The slight 0.05 equiv excess of boronic acid compensates for potential protodeboronation without driving di-coupling.
-
Catalyst Loading: Add Pd(dppf)Cl₂ (0.02 equiv, 2 mol%).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL), followed by Na₂CO₃ (2.0 equiv, 2.0 mmol).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can cause homocoupling of the boronic acid. Backfill with Argon.
-
Reaction: Heat the mixture to 60 °C in a pre-heated oil bath. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is typically complete within 2–4 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography to yield the C2-aryl-4-chlorothiazole.
Protocol B: C4-Selective Buchwald-Hartwig Amination
Objective: Amination of the deactivated C4-Cl bond on the previously synthesized C2-aryl-4-chlorothiazole.
Causality & Design Choices: The C4-Cl bond is inherently unreactive, a property exacerbated if the C2 substituent is electron-donating. To force oxidative addition, we must use a highly electron-rich, sterically bulky biarylphosphine ligand (tBuBrettPhos). The bulkiness promotes the formation of a highly active mono-ligated Pd(0) species, while its electron richness forces electrons into the C–Cl antibonding orbital[2].
Step-by-Step Procedure:
-
Preparation: In an argon-filled glovebox, charge a vial with the C2-aryl-4-chlorothiazole (1.0 equiv, 0.5 mmol), Pd₂(dba)₃ (0.025 equiv, 2.5 mol% Pd dimer = 5 mol% Pd), tBuBrettPhos (0.06 equiv, 6 mol%), and NaOtBu (1.5 equiv, 0.75 mmol).
-
Amine Addition: Add the secondary amine (e.g., morpholine, 1.2 equiv, 0.6 mmol).
-
Solvent: Add anhydrous, degassed Toluene (5 mL). Seal the vial with a PTFE-lined septum cap.
-
Reaction: Remove the vial from the glovebox and heat at 100 °C for 12–16 hours. Self-Validation Check: The solution should transition from a dark purple/red (unactivated Pd₂(dba)₃) to a clear yellow/orange upon heating, indicating the formation of the active catalytic species.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to isolate the C2,C4-difunctionalized thiazole.
Protocol C: C5-Selective C–H Olefination (Fujiwara-Moritani Reaction)
Objective: Late-stage functionalization of the C5 position.
Causality & Design Choices: With C2 and C4 blocked, the C5 position is the only remaining reactive site on the thiazole ring. However, direct C–H activation requires an oxidant to turn over the Pd(II)/Pd(0) catalytic cycle. We utilize Ag₂CO₃ as both the base for the concerted metalation-deprotonation (CMD) step and the terminal oxidant[3].
Step-by-Step Procedure:
-
Preparation: Combine the C2,C4-disubstituted thiazole (1.0 equiv, 0.5 mmol), acrylate derivative (2.0 equiv, 1.0 mmol), Pd(OAc)₂ (0.1 equiv, 10 mol%), and Ag₂CO₃ (2.0 equiv, 1.0 mmol) in a reaction tube.
-
Solvent: Add anhydrous DMF (3 mL) and pivalic acid (0.3 equiv) as an additive to facilitate the CMD process.
-
Reaction: Stir the mixture under an air atmosphere (or O₂ balloon) at 120 °C for 16 hours.
-
Workup: Cool, dilute with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and purify via chromatography.
References
- Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications.Beilstein Journal of Organic Chemistry (2024).
- Uncommon perspectives in palladium- and copper-catalysed arylation and heteroarylation of terminal alkynes following Heck or Sonogashira protocols.Comptes Rendus de l'Académie des Sciences (2013).
- Palladium-Catalyzed Template Directed C-5 Selective Olefination of Thiazoles.The Journal of Organic Chemistry (2019).
Sources
- 1. BJOC - Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications [beilstein-journals.org]
- 2. Uncommon perspectives in palladium- and copper-catalysed arylation and heteroarylation of terminal alkynes following Heck or Sonogashira protocols: Interactions copper/ligand, formation of diynes, reaction and processes in ionic liquids [comptes-rendus.academie-sciences.fr]
- 3. pubs.acs.org [pubs.acs.org]
Synthesis of biologically active thiazoles starting from 5-carbaldehyde precursors
Application Note: Precision Synthesis of Bioactive Thiazoles via 5-Carbaldehyde Functionalization
Part 1: Core Directive & Strategic Overview
This guide addresses the synthetic utility of thiazole-5-carbaldehydes as high-value intermediates in drug discovery. Unlike the 2- or 4-positions, which are often established during the initial Hantzsch cyclization, the 5-position aldehyde serves as a versatile electrophilic "handle" for late-stage diversification.
The Pharmacophore Logic:
The thiazole ring acts as a bioisostere of pyridine or benzene but with distinct electronic properties due to the sulfur atom's lipophilicity and the nitrogen's hydrogen-bond acceptor capability. By functionalizing the 5-CHO group, we generate conjugated systems (chalcones, hydrazones) that extend the
Part 2: Scientific Integrity & Protocols
Mechanism of Reactivity
The C5 position of the thiazole ring is electron-rich; however, the carbonyl oxygen of the 5-carbaldehyde withdraws density, making the carbonyl carbon highly electrophilic. This push-pull mechanism makes thiazole-5-carbaldehydes excellent substrates for nucleophilic attack by amines (Schiff bases) and carbanions (aldol/Knoevenagel condensations).
Critical Consideration: The basicity of the thiazole nitrogen can sometimes interfere with acidic catalysts. Therefore, protocols often favor base catalysis or neutral conditions.
Protocol A: Synthesis of Thiazolyl-Chalcones (The "Warhead" Scaffold)
Target Application: Anticancer (Tubulin inhibition) and Antioxidant agents.
Principle:
The Claisen-Schmidt condensation couples the thiazole-5-carbaldehyde with an acetophenone. The resulting
Materials:
-
Precursor: 2-Amino-4-arylthiazole-5-carbaldehyde (1.0 equiv)
-
Reagent: Substituted Acetophenone (1.0 equiv)
-
Catalyst: 40% Aqueous Sodium Hydroxide (NaOH) or Piperidine
-
Solvent: Ethanol (Absolute)[1]
Step-by-Step Workflow:
-
Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the thiazole-5-carbaldehyde and 1.0 mmol of the acetophenone in 10 mL of absolute ethanol.
-
Expert Insight: If the thiazole precursor is poorly soluble, add minimal DMF (0.5 mL), but keep the bulk solvent protic (ethanol) to stabilize the enolate intermediate.
-
-
Catalysis:
-
Method A (Base Sensitive Substrates): Add 5 drops of piperidine. Reflux for 6-12 hours.
-
Method B (Standard): Add 2 mL of 40% NaOH dropwise at 0°C, then stir at room temperature (RT) for 12-24 hours.
-
Why? NaOH is faster but can hydrolyze sensitive esters. Piperidine is gentler and buffers the pH.
-
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (usually
). -
Work-up: Pour the reaction mixture into 100 mL of crushed ice-water containing 1 mL of HCl (to neutralize excess base).
-
Purification: A yellow/orange precipitate will form (characteristic of the conjugated chalcone). Filter, wash with cold water, and recrystallize from ethanol/DMF mixtures.
Self-Validating Check: The product should appear as a deeply colored solid (yellow to red). A colorless product indicates a failure of conjugation (reaction did not proceed).
Protocol B: Synthesis of Thiazole Hydrazones (The Antimicrobial Linker)
Target Application: Antimicrobial (DNA Gyrase inhibition) and Antifungal agents.
Principle:
Condensation with hydrazine derivatives forms an azomethine (
Materials:
-
Precursor: Thiazole-5-carbaldehyde (1.0 equiv)
-
Reagent: Thiosemicarbazide or Phenylhydrazine (1.0 equiv)
-
Catalyst: Glacial Acetic Acid (Catalytic amount)
Step-by-Step Workflow:
-
Setup: Mix 1.0 mmol of aldehyde and 1.0 mmol of thiosemicarbazide in 15 mL ethanol.
-
Activation: Add 3-4 drops of glacial acetic acid.
-
Expert Insight: The acid protonates the carbonyl oxygen, making it more susceptible to the nucleophilic attack of the hydrazine terminal nitrogen.
-
-
Reaction: Reflux for 3-5 hours.
-
Isolation: Cool to RT. The product often crystallizes directly from the hot solution upon cooling.
-
Purification: Filter and wash with hot ethanol to remove unreacted starting materials (which are more soluble than the product).
Protocol C: Knoevenagel Condensation (The Nitrile Pathway)
Target Application: Anti-inflammatory agents.
Materials:
-
Reagent: Malononitrile or Ethyl Cyanoacetate
-
Catalyst: Piperidine[7]
Workflow:
-
Mix equimolar amounts of aldehyde and active methylene compound in ethanol.
-
Add piperidine (catalytic). Stir at RT for 1-2 hours.
-
Note: This reaction is extremely fast due to the high acidity of the methylene protons in malononitrile.
-
-
Precipitate with water and recrystallize.[8]
Part 3: Visualization & Data
Reaction Logic Flowchart
Figure 1: Divergent synthetic pathways from the 5-carbaldehyde scaffold to bioactive classes.
Comparative Activity & Yield Data
| Derivative Class | Reagent Used | Reaction Time | Typical Yield | Primary Bioactivity | Key Mechanistic Feature |
| Chalcone | 4-Chloroacetophenone | 12-24 h (RT) | 75-85% | Anticancer (MCF-7) | Michael Acceptor ( |
| Hydrazone | Thiosemicarbazide | 3-5 h (Reflux) | 80-92% | Antibacterial (E. coli) | Metal Chelation (N, S donor) |
| Acrylonitrile | Malononitrile | 1-2 h (RT) | 85-95% | Anti-inflammatory | Steric/Electronic blockade |
References
-
Sharshira, E. M., & Hamada, N. M. M. (2012).[9] Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry.
-
Swathykrishna, C. S., et al. (2023).[10] Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.
-
Gomha, S. M., et al. (2017). Hydrazonoyl Halides Precursors to Synthesis of New Thiazole, Thiadiazole, and Benzothiazepine Derivatives. Journal of Heterocyclic Chemistry. [11]
-
Chaban, T., et al. (2020). Synthesis of thiazole linked chalcones and their pyrimidine analogues as anticancer agents. ResearchGate.
-
Organic Chemistry Portal. Synthesis of Thiazoles.
Sources
- 1. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Palladium-Catalyzed Couplings of 2-Iodo-thiazoles
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks in the functionalization of 2-iodothiazole scaffolds. Instead of generic protocols, this guide focuses on the mechanistic causality behind reaction failures and provides field-proven, self-validating solutions.
The Core Challenge: Mechanistic Causality
The 2-position of the thiazole ring is uniquely problematic in palladium-catalyzed cross-couplings. The strong electron-withdrawing nature of the adjacent nitrogen and sulfur atoms makes the C2-I bond highly susceptible to rapid oxidative addition. However, this same electronic environment renders the C2 proton highly acidic. If the subsequent transmetalation step is sluggish, the Pd(II)-thiazolyl intermediate is prone to protonation by the solvent or base, leading to protodehalogenation (hydrodehalogenation) [1]. Furthermore, the heteroatoms can chelate the palladium center, forming stable, catalytically inactive complexes that stall the reaction[2].
Diagnostic Workflow
Fig 1: Diagnostic workflow for troubleshooting 2-iodothiazole cross-couplings.
Frequently Asked Questions (FAQs)
Q: My Suzuki-Miyaura coupling is yielding mostly unsubstituted thiazole. How do I stop this?
A: This is classic protodehalogenation. In the catalytic cycle, oxidative addition to the 2-iodothiazole is fast, but transmetalation is often the rate-limiting step. While the Pd(II) intermediate waits for the boronic acid to transmetalate, it undergoes protonolysis[2].
Solution: You must accelerate transmetalation. Switching to bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos lowers the activation barrier for transmetalation and reductive elimination[3]. Additionally, using a milder base (e.g., K
Q: The reaction stalls early, and I recover unreacted 2-iodothiazole. Is the catalyst dying?
A: Yes. The thiazole nitrogen and sulfur atoms are excellent ligands for palladium. They can chelate the Pd(II) intermediates, forming catalytically inactive off-cycle species[5].
Solution: Avoid traditional Pd(PPh
Q: Can I use Stille coupling instead of Suzuki-Miyaura for these substrates?
A: Yes, Stille coupling is often more reliable for highly electron-deficient heteroaryls. However, the transmetalation of organostannanes to Pd(II)-heteroaryl complexes can be sterically hindered. The addition of a copper(I) co-catalyst (such as CuI or Cu
Optimization Matrix
| Coupling Type | Catalyst System | Base / Additive | Primary Challenge Addressed | Expected Yield Range |
| Suzuki-Miyaura | Pd(PPh | Na | Baseline (Prone to failure) | 10 - 30% |
| Suzuki-Miyaura | XPhos Pd G3 | K | Prevents protodehalogenation | 75 - 90% |
| Stille | Pd(PPh | CuI (co-catalyst) | Accelerates transmetalation | 80 - 95% |
| Buchwald-Hartwig | Pd | Cu | Suppresses N-chelation | 70 - 85% |
Self-Validating Experimental Protocols
Protocol A: High-Fidelity Suzuki-Miyaura Coupling
This protocol utilizes a Buchwald precatalyst to ensure rapid Pd(0) generation and outcompete protodehalogenation.
Step 1: Reagent Preparation
In a dry Schlenk flask under an argon atmosphere, combine 2-iodothiazole (1.0 equiv), the arylboronic acid or pinacol ester (1.5 equiv), and K
Step 2: Catalyst Addition Add XPhos Pd G3 (2-5 mol%). Validation Check: The solid mixture should remain stable. Do not add solvent yet.
Step 3: Solvent Degassing and Addition
Prepare a mixture of 1,4-Dioxane and H
Step 4: Reaction and Monitoring Heat the reaction to 80°C. Monitor by LC-MS every 2 hours. Validation Check:
-
Look for the emergence of the product mass [M+H]
. -
Track the disappearance of the 2-iodothiazole peak (m/z 211 [M+H]
). -
Critical: Monitor for the protodehalogenated byproduct (thiazole, m/z 86 [M+H]
). If this peak grows rapidly, your transmetalation is failing; consider increasing the boronic acid equivalents or checking solvent degassing.
Step 5: Workup
Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na
Protocol B: Copper-Assisted Stille Coupling
This protocol leverages the "copper effect" to drive transmetalation in sluggish systems.
Step 1: Setup
In an oven-dried vial under argon, add 2-iodothiazole (1.0 equiv), Pd(PPh
Step 2: Reagent Addition Add anhydrous Toluene, followed by the aryltributylstannane (1.2 equiv). Validation Check: The solution should initially be pale yellow.
Step 3: Heating Seal the vial and heat to 100°C for 12-16 hours. Validation Check: A color change from yellow to dark orange/brown is expected as the active Pd(0) and Cu species interact. If a heavy black precipitate forms within the first 30 minutes, the catalyst has decomposed to Pd-black (likely due to oxygen ingress or poor ligand stabilization).
Step 4: Workup (Tin Removal) Cool the reaction and add a 10% aqueous solution of KF. Stir vigorously for 30 minutes. Causality: KF converts toxic, soluble tin byproducts into insoluble polymeric tributyltin fluoride, which can be easily filtered off through a Celite pad before extraction.
References
-
Product Class 4: Organometallic Complexes of Copper - Thieme E-Books & E-Journals. 6
-
Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles - ResearchGate. 4
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University.3
-
Photochemical approach to the synthesis of naturally occurring thienylacetylenes - ResearchGate. 7
-
Science of Synthesis: Thiazoles - Thieme E-Books & E-Journals. 1
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - ResearchGate. 2
-
Buy 2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid (EVT-2802571) - EvitaChem. 5
Sources
Solubility issues of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde in polar solvents
Technical Profile & Solubility Overview
Compound: 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde Molecular Formula: C₄HCIINOS Estimated LogP: ~2.8 – 3.2 (Lipophilic)[1][2]
As a Senior Application Scientist, I frequently encounter researchers struggling with this intermediate. The core issue stems from its "Janus-faced" nature : it possesses a polar aldehyde handle and a thiazole core, yet the halogen atoms (Chloro at C4, Iodo at C2) significantly increase its lipophilicity and crystal lattice energy.
While the aldehyde group suggests potential solubility in alcohols, the heavy halogenation dominates its physicochemical behavior, often leading to "oiling out" in aqueous mixtures or crashing out in cold protic solvents.[3]
Solubility Matrix: Polar Solvent Compatibility
| Solvent Class | Solvent | Solubility Rating | Technical Notes |
| Aprotic Polar | DMSO | Excellent | Preferred for stock solutions (>50 mM).[1][2] Warning: Hygroscopic; wet DMSO causes hydrolysis.[1][2] |
| Aprotic Polar | DMF / DMAc | High | Good for reactions (e.g., SₙAr).[1][3] High boiling point makes removal difficult.[1][2] |
| Aprotic Polar | THF | High | Ideal for lithiation/coupling.[1][2] Keep anhydrous to prevent aldehyde oxidation.[1][2] |
| Aprotic Polar | Acetonitrile | Moderate | Good for HPLC.[1][2] May require warming for high concentrations (>10 mM).[1][2] |
| Protic Polar | Methanol | Low/Moderate | Soluble when hot; likely to crystallize/precipitate upon cooling or water addition.[1][2] |
| Protic Polar | Water | Insoluble | Hydrophobic halogens prevent hydration.[1][2] Only soluble with >40% organic co-solvent.[1][2] |
| Chlorinated | DCM / Chloroform | High | Excellent for extraction/workup.[1][2] Good for NMR (CDCl₃).[1][2] |
Troubleshooting Guide: FAQs & Solutions
This section addresses specific tickets we receive regarding experimental failures linked to solubility.
Q1: "I tried dissolving the compound in Methanol for a Suzuki coupling, but it precipitates immediately upon adding the aqueous base. What is happening?"
The Mechanism:
This is a classic "Hydrophobic Effect" failure.[1][2] While the aldehyde forms weak hydrogen bonds with methanol, the 2-Iodo and 4-Chloro substituents create a hydrophobic shield.[1] When you add an aqueous base (e.g.,
The Fix (Co-Solvent Tuning): Switch to a system that tolerates higher water content or maintains organic phase continuity.[2][3]
-
Protocol: Use Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1) .[1][2][3] Dioxane acts as a "phase bridge," maintaining solubility of the lipophilic thiazole while allowing the inorganic base to dissociate.
Q2: "My stock solution in DMSO turned yellow/brown after a week at room temperature. Is it still usable?"
The Diagnosis: Likely degradation .[1][2] Thiazole aldehydes are electrophilic.[1][2] DMSO is not inert; it can act as a mild oxidant (Swern-type pathways) or, if hygroscopic water is present, facilitate hydrate formation or nucleophilic attack at the aldehyde or C2-Iodo position.[3]
The Protocol (Self-Validating Storage):
-
Dissolve: Prepare fresh stocks in anhydrous DMSO-d6 (for NMR check) or dry DMSO.
-
Aliquot: Do not freeze-thaw the same vial. Split into single-use aliquots.
-
Store: Keep at -20°C or lower.
-
Validation: Run a quick LC-MS or TLC before use. If the aldehyde peak (typically ~9.8-10.0 ppm in ¹H NMR) diminishes or new peaks appear, discard.
Q3: "I cannot get a clear solution for HPLC analysis using my standard 50:50 Water:Acetonitrile method."
The Solution: The compound is too lipophilic for a 50% aqueous start.[1][2]
-
Step 1: Dissolve the sample in 100% Acetonitrile or Methanol first (approx. 1 mg/mL).[1][2][3]
-
Step 2: Sonicate for 30 seconds to ensure crystal lattice breakdown.
-
Step 3: Dilute this organic stock with water only immediately before injection if necessary, or inject the organic plug directly if the volume is low (<5 µL).
-
Gradient: Start your HPLC gradient at 10-20% Water / 80-90% ACN to prevent precipitation on the column head.
Experimental Workflows
Workflow A: Solvent Selection Decision Tree
Use this logic to prevent solubility-induced reaction failures.
Caption: Decision tree for selecting the optimal solvent based on experimental intent, minimizing precipitation and degradation risks.
Workflow B: Dissolution Protocol for Stubborn Solids
Follow this when the compound refuses to dissolve in standard polar solvents.[1]
Caption: Step-by-step dissolution protocol including mechanical and thermal assistance steps.
References
-
PubChem. (n.d.).[1][2][4] 2-Chloro-1,3-thiazole-5-carbaldehyde | C4H2ClNOS.[1][2][5] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][3][6]
- Context: Used for structural analog comparison (LogP, solubility trends) of the 2-chloro variant.
- Context: Provides reactivity profiles for iodo-thiazoles and solvent recommendations for halogen
- Context: Safety and handling d
-
Organic Chemistry Portal. (n.d.).[1][2] Suzuki Coupling.[1][2][7][8][9][10] Retrieved October 26, 2023, from [Link][3]
-
Context: Standard solvent systems (Toluene/Water, Dioxane) for coupling reactions involving sensitive halides.[3]
-
Sources
- 1. 2-Chloro-1,3-thiazole-5-carbaldehyde | C4H2ClNOS | CID 1479765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Isothiazolecarboxaldehyde | C4H3NOS | CID 138442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture [mdpi.com]
- 4. 4-Chloro-2-morpholin-1yl-thiazole-5-carboxaldehyde 129880-84-8 [sigmaaldrich.com]
- 5. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Controlling regioselectivity in 2,4-dihalothiazole functionalization
The following guide is structured as a Technical Support Center for medicinal chemists and process development scientists. It bypasses generic advice to focus on the specific mechanistic levers controlling regioselectivity in 2,4-dihalothiazoles.
Ticket Subject: Controlling Regioselectivity (C2 vs. C4) in Cross-Couplings and
Executive Summary: The "Thiazole Bias"
The thiazole core presents a unique challenge: it possesses two electrophilic sites (C2 and C4) with distinct electronic signatures.
-
C2 Position: Located between sulfur and nitrogen.[3][4] It is the most electron-deficient site (
), making it the "natural" target for nucleophilic attack ( ) and metal-halogen exchange (most acidic proton/halogen).[1] -
C4 Position: Less electron-deficient than C2. In homodihalides (e.g., 2,4-dibromothiazole), C4 is kinetically slower to react under standard conditions.[1][2]
The Core Conflict: To functionalize C4 selectively while preserving C2 requires overcoming the inherent electronic bias of the ring.[1] This guide details the protocols to exploit or invert this bias.
Decision Tree: Select Your Workflow
The following logic gate determines the correct starting material and chemistry based on your target regiochemistry.
Caption: Workflow selector for 2,4-dihalothiazole functionalization. Green path follows electronic bias; Red path exploits leaving group ability.[1][2]
Detailed Protocols & Troubleshooting
Module A: The Natural Path (C2 Selectivity)
Objective: Install a substituent at C2 while keeping the C4-halogen intact. Substrate: 2,4-Dibromothiazole.[1][2][4]
Mechanism
In 2,4-dibromothiazole, the C2-Br bond is activated by the adjacent nitrogen (via inductive effect
Protocol: C2-Selective Suzuki Coupling
-
Stoichiometry: 1.0 equiv 2,4-dibromothiazole, 1.05 equiv Boronic Acid.[1][2]
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(dppf)Cl (for sterically demanding cases). -
Base/Solvent: Na
CO (2M aq) / DME or Toluene/EtOH. -
Temperature: Room Temperature to 60°C .
-
Critical: Do not exceed 80°C initially. Higher temperatures promote bis-coupling.
-
Troubleshooting Guide (Module A)
| Issue | Probable Cause | Corrective Action |
| Bis-coupling observed (C2 & C4) | Temperature too high. | Lower temp to 25–40°C. Switch to a weaker base (e.g., NaHCO |
| No Reaction | Catalyst deactivation. | 2,4-dibromothiazole can poison Pd.[1][2] Ensure thorough degassing (Argon sparge).[1] Switch to Pd |
| Regioselectivity Erosion | Ligand effects. | Avoid highly electron-rich, bulky ligands (like |
Module B: The Inverted Path (C4 Selectivity)
Objective: Install a substituent at C4 while keeping the C2-halogen intact. Substrate: 2-Chloro-4-bromothiazole .
Mechanism
To invert selectivity, we must override the electronic preference for C2.[1][2] We do this by manipulating Bond Dissociation Energy (BDE) .
-
The C–Br bond (at C4) is weaker than the C–Cl bond (at C2).[1][3]
-
Pd(0) undergoes oxidative addition into the C–Br bond faster than the C–Cl bond, provided the temperature is controlled.[1][2]
-
Note: This strategy fails with
, which is driven by electronegativity/LUMO energy, not bond breaking kinetics.[1][2] on this substrate will still hit C2-Cl.
Protocol: C4-Selective Suzuki Coupling
-
Substrate: 2-Chloro-4-bromothiazole (1.0 equiv).
-
Catalyst: Pd(PPh
) (3-5 mol%). -
Conditions: Toluene/Water (10:1), K
CO (2.0 equiv).[1][2] -
Temperature: 60–70°C .
-
Why: You need enough heat to activate the C4-Br, but not enough to activate the C2-Cl.[2]
-
Troubleshooting Guide (Module B)
| Issue | Probable Cause | Corrective Action |
| C2-Substitution (Wrong Isomer) | Used | Stop. You cannot do |
| Bis-coupling | "Overcooking" the reaction. | C2-Cl is activated.[3][4] Monitor by LCMS every 30 mins. Quench immediately upon consumption of starting material.[2] |
| Low Yield | Hydrolysis of C2-Cl. | In aqueous base at high temp, C2-Cl can hydrolyze to the thiazolone.[1][2] Use anhydrous conditions (Cs |
Advanced Topic: Lithium-Halogen Exchange (The "Halogen Dance")
Scenario: You need to introduce an electrophile (aldehyde, ketone) rather than a coupling partner.[1][2] Risk: Thiazole anions are prone to "Halogen Dance" (base-catalyzed migration of the halogen to a more stable position).
The Protocol for Stability
-
Solvent: Anhydrous THF or Et
O. -
Temperature: -78°C is mandatory .
-
At > -40°C, the lithiated species becomes unstable and the halogen may migrate or the ring may ring-open.[2]
-
-
Reagent:
-BuLi (1.05 equiv). Add dropwise. -
Quench: Add the electrophile immediately (within 5-10 mins of lithiation). Do not "age" the anion.[1]
Regioselectivity in Lithiation:
-
2,4-Dibromothiazole: Lithiation occurs at C2 (Li/Br exchange).[1][2]
-
2-Bromothiazole: Lithiation occurs at C2 (Li/Br exchange).
-
Thiazole (unsubstituted): Deprotonation occurs at C2 (most acidic proton).[1]
Frequently Asked Questions (FAQs)
Q1: I have 2,4-dichlorothiazole. Can I couple at C4 selectively? A: Generally, no . In homodihalides (Cl/Cl or Br/Br), the C2 position is electronically dominant.[1][2] You will get C2 coupling or a mixture.[5] To target C4, you should switch your starting material to 2-chloro-4-bromothiazole to exploit the Br > Cl reactivity difference.[2]
Q2: Can I use
Q3: Why does my Suzuki coupling yield a dehalogenated product (H at C2)? A: Thiazoles are prone to protodehalogenation during Pd-coupling, especially if the reaction is wet or if using alcohol solvents.[1][2] This is often a radical pathway side-reaction.
-
Fix: Switch to anhydrous toluene/dioxane and use Cs
CO . Ensure your solvent is thoroughly degassed to remove oxygen, which can promote radical pathways.[1][2]
References
-
Regioselectivity in 2,4-Dibromothiazole (C2 Preference)
-
Inverting Selectivity (2-Chloro-4-bromo Strategy)
-
General Trends in Heterocycle Functionalization
Sources
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Guide: Minimizing Aldehyde Oxidation in Thiazole Carbaldehydes
This technical guide details the stabilization, storage, and remediation of thiazole carbaldehydes. It is designed for researchers requiring high-purity starting materials for drug discovery and synthesis.[1]
Content Type: Technical Support / Troubleshooting Target Analyte: Thiazole Carbaldehydes (e.g., 2-thiazolecarboxaldehyde, 4-thiazolecarboxaldehyde) Primary Degradation Pathway: Autoxidation to Thiazole Carboxylic Acids[1]
Core Analysis: Why Thiazole Carbaldehydes Degrade
Thiazole carbaldehydes are notoriously unstable due to the electron-deficient nature of the thiazole ring combined with the inherent reactivity of the formyl group (-CHO). Unlike benzene analogs (benzaldehyde), the heteroaromatic ring withdraws electron density, making the carbonyl carbon highly electrophilic and the aldehydic proton more acidic and susceptible to radical abstraction.
The Autoxidation Mechanism
Degradation occurs primarily via a radical chain reaction initiated by molecular oxygen (autoxidation), leading to the formation of the corresponding carboxylic acid (an impurity that often kills downstream catalysis).[2]
Figure 1: Radical-mediated autoxidation pathway of thiazole carbaldehydes exposed to air.[1]
Diagnostic & Troubleshooting (Q&A)
Q: How do I definitively confirm oxidation in my sample?
A: Visual inspection is unreliable. Use 1H NMR for a definitive diagnosis.[1]
-
The Sign: Look for the disappearance of the aldehyde proton signal (typically roughly 9.8 – 10.2 ppm ) and the appearance of a broad singlet far downfield (11.0 – 13.0 ppm ) corresponding to the carboxylic acid -OH.
-
LCMS: You will observe a mass shift of +16 Da (e.g., 2-thiazolecarboxaldehyde [M+H]+ 114 → Thiazole-2-carboxylic acid [M+H]+ 130).[1]
Q: My sample has turned from a yellow liquid to a dark brown gum. Is it oxidized?
A: This indicates polymerization , often catalyzed by the carboxylic acid formed during initial oxidation.
-
Cause: Thiazoles are basic; the generated acid protonates the thiazole nitrogen, catalyzing self-condensation reactions.
-
Verdict: If the sample is a dark gum, purification is difficult. It is often more cost-effective to re-synthesize or repurchase than to salvage.[1]
Q: Can I store the aldehyde in DMSO to prevent oxidation?
A: NO.
-
Reasoning: DMSO is a mild oxidant (Swern oxidation reagent).[1] Under certain conditions, DMSO can transfer oxygen to the sulfur of the thiazole ring (S-oxidation) or facilitate further aldehyde oxidation.[3]
-
Recommendation: If solution storage is mandatory, use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) , degassed with Argon.[1]
Storage & Handling Protocols
Decision Tree: Optimal Storage Strategy
Figure 2: Decision matrix for storage duration vs. method.
Protocol 1: The "Inert Blanket" (Standard Storage)
For active use samples (daily/weekly access).
-
Container: Use a glass vial with a Teflon-lined screw cap.[1] Avoid rubber septa for long-term storage (they are permeable to O2 over time).
-
Atmosphere: Gently flow dry Argon (preferred over Nitrogen due to higher density) into the vial for 30 seconds to displace air.[1]
-
Temperature: Store at -20°C . Thawing should be done in a desiccator to prevent water condensation.[1]
Protocol 2: The "Bisulfite Adduct" (Long-Term Archive)
For storage >1 month. Aldehydes form stable, crystalline solids with sodium bisulfite, halting oxidation.
-
Formation: Dissolve aldehyde in minimal ethanol. Add excess saturated aqueous NaHSO3.[1] Filter the white precipitate.[1]
-
Storage: Store the solid adduct at room temperature (indefinitely stable).
-
Regeneration: When needed, treat the solid with saturated NaHCO3 (aq) and extract the free aldehyde into DCM.
Remediation: Purifying Oxidized Material
If your diagnostic check confirms partial oxidation (<30% acid), use this purification workflow. Do not distill thiazole carbaldehydes unless absolutely necessary, as heat accelerates decomposition.[1]
Method A: The "Bicarb Wash" (Quick Cleanup)
Best for removing small amounts of acid impurity.
-
Dissolve the crude material in Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Wash the organic layer 2x with saturated aqueous Sodium Bicarbonate (NaHCO3) .[1]
-
Dry organic layer over Na2SO4 and concentrate in vacuo (keep bath temp <30°C).
Method B: Bisulfite Purification (Deep Cleaning)
Best for recovering high purity aldehyde from degraded brown oils.[1]
| Step | Action | Technical Note |
| 1. Solubilization | Dissolve crude aldehyde in 2-3 volumes of Ethanol. | Aldehyde must be in solution to react.[1] |
| 2. Adduct Formation | Add 1.5 eq of saturated NaHSO3 solution dropwise with stirring. | A white precipitate (bisulfite adduct) should form immediately.[1] |
| 3. Filtration & Wash | Filter the solid.[1][7] Wash with Diethyl Ether .[1] | Ether washes away non-aldehyde impurities (dimers, polymers) which do not form adducts. |
| 4.[1] Regeneration | Suspend solid in DCM. Add 10% Na2CO3 (aq) and stir vigorously. | Critical: Use Carbonate, not Hydroxide.[1] Strong bases like NaOH can degrade the thiazole ring.[1][8] |
| 5. Isolation | Separate organic layer, dry (MgSO4), and concentrate. | Yields pristine aldehyde.[1] |
Frequently Asked Questions (FAQ)
Q: Can I use BHT (Butylated hydroxytoluene) as a stabilizer? A: Yes.[1] Adding 0.1% w/w BHT is highly effective for inhibiting the radical chain mechanism.[1] However, ensure BHT does not interfere with your downstream chemistry (e.g., it can quench certain radical reactions or interfere with sensitive catalytic cycles).
Q: Why does my thiazole aldehyde smell like sulfur? A: A strong sulfur smell usually indicates ring degradation.[1] If the smell is acrid/acidic, it is the carboxylic acid. If it smells "rotten," the thiazole ring may have opened (hydrolysis), releasing sulfur species. Discard these samples.
Q: Is 2-thiazolecarboxaldehyde more stable than the 4- or 5-isomers? A: Generally, no .[1] The 2-position is highly activated.[1] While all are unstable, the 2-isomer is particularly prone to hydration and oxidation due to the electron-withdrawing power of both adjacent heteroatoms.
References
-
Autoxidation of Heteroarom
-
Bisulfite Adduct Purification Str
- Purification of aldehydes via bisulfite adducts: A robust method for unstable intermedi
-
Source:
-
Thiazole Stability & Storage
- Improving the stability of thiazole compounds for long-term storage.
-
Source: [1]
-
2-Thiazolecarboxaldehyde Properties
Sources
- 1. 2-Thiazolecarboxaldehyde 97 10200-59-6 [sigmaaldrich.com]
- 2. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde
Welcome to the Technical Support Center for the isolation and purification of 4-chloro-2-iodo-1,3-thiazole-5-carbaldehyde (CAS 2248313-88-2). Commercial standards of1[1] are critical building blocks in advanced drug discovery. However, the orthogonal reactivity of its functional groups—specifically the highly electrophilic C5-carbaldehyde and the photolytically labile C2-iodo group—presents unique challenges during downstream processing. This guide provides field-proven, self-validating protocols to overcome common purification bottlenecks.
Purification Workflow
Workflow for isolating 4-chloro-2-iodo-1,3-thiazole-5-carbaldehyde from synthesis impurities.
Troubleshooting Guides & FAQs
Q1: Why does my product co-elute with the 2,4-dichloro-1,3-thiazole-5-carbaldehyde precursor on normal-phase silica gel?
Causality & Solution: Normal-phase silica separates compounds based on hydrogen bonding and dipole-dipole interactions with silanol groups. The substitution of a C2-chlorine for a C2-iodine alters polarizability and van der Waals volume but does not significantly change the molecule's dipole moment, leading to nearly identical
Q2: I am observing significant streaking and product loss during column chromatography. What is causing this?
Causality & Solution: As detailed by2[2], the acidic nature of standard silica gel (pH ~4.5–5.5) is hostile to sensitive aldehydes. The highly electrophilic C5-carbaldehyde, combined with the labile C2-iodo group, makes the molecule susceptible to acid-catalyzed hydration or dehalogenation on the column.
Solution: Deactivate the silica gel by pre-flushing the column with an eluent containing 1% triethylamine (Et
Q3: My isolated solid has darkened from pale yellow to brown over time, and a new baseline spot has appeared on TLC. How do I recover the product?
Causality & Solution: This indicates autoxidation of the aldehyde to 4-chloro-2-iodo-1,3-thiazole-5-carboxylic acid. This process is accelerated by the photolytic sensitivity of the C2-iodine bond, a known characteristic of3[3] and the general oxidative susceptibility of 4[4].
Solution: The carboxylic acid is highly polar and stays at the baseline on normal-phase TLC. Recover the aldehyde by dissolving the mixture in ethyl acetate and washing with saturated aqueous sodium bicarbonate (NaHCO
Quantitative Data: Purification Strategy Comparison
| Purification Strategy | Target Impurity Removed | Expected Recovery (%) | Final Purity (HPLC) | Scalability |
| Aqueous NaHCO | Carboxylic acid (oxidation product) | 90 - 95% | > 95% | Excellent (>100g) |
| Selective Recrystallization | 2,4-Dichloro precursor, color bodies | 70 - 80% | > 98% | Excellent (>50g) |
| Reverse-Phase (C18) HPLC | Halogenated analogs (Cl/Br) | 60 - 75% | > 99% | Poor (<1g) |
| Deactivated Silica Column | Polar baseline tars, degradation | 80 - 85% | 90 - 95% | Moderate (1-10g) |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems , ensuring that you can analytically confirm the success of each step before proceeding to the next.
Protocol A: Mild Aqueous Wash for Carboxylic Acid Removal
-
Dissolution: Dissolve 1.0 g of the darkened crude mixture in 20 mL of ethyl acetate (EtOAc).
-
Extraction: Transfer to a separatory funnel and add 10 mL of ice-cold saturated aqueous NaHCO
. Shake gently, venting frequently to release CO gas. -
Phase Separation: Allow the layers to separate. Collect the upper organic layer.
-
Self-Validation Step: Before discarding the aqueous layer, extract a 1 mL aliquot and acidify it with 1M HCl to pH 2. The formation of a white precipitate confirms the successful extraction of the carboxylic acid impurity. Spot the organic layer on a TLC plate (Hexane/EtOAc 3:1); the absence of a UV-active baseline spot confirms complete removal.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na
SO , filter, and concentrate under reduced pressure at <30°C to yield the pale yellow aldehyde.
Protocol B: Selective Recrystallization for Halogenated Precursor Separation
-
Solvent Preparation: Prepare a solvent system of Heptane/EtOAc (9:1 v/v).
-
Heating: Suspend 1.0 g of the crude product (containing 2,4-dichloro impurities) in 5 mL of the solvent system. Heat gently to 60°C until just dissolved. Do not exceed 65°C to avoid thermal degradation.
-
Cooling: Remove from heat and allow the solution to cool to room temperature slowly over 2 hours, then transfer to an ice bath (0–5°C) for 1 hour to induce crystallization.
-
Filtration: Filter the crystals rapidly using a chilled Büchner funnel. Wash the filter cake with 2 mL of ice-cold heptane.
-
Self-Validation Step: Analyze the mother liquor via LC-MS. The presence of the 182 m/z peak (2,4-dichloro precursor) and the relative absence of the 273 m/z peak (target product) confirms that the crystallization matrix selectively excluded the impurity.
Protocol C: Deactivated Silica Gel Chromatography
-
Column Preparation: Slurry pack a glass column with silica gel using Hexane containing 1% Et
N. Flush the column with 2 column volumes of the same solvent to fully neutralize the acidic silanol sites. -
Loading: Dissolve the crude sample in a minimum amount of dichloromethane (DCM) and carefully load it onto the silica bed.
-
Elution: Elute using a gradient of Hexane/EtOAc (from 100:0 to 80:20), maintaining 0.1% Et
N in the mobile phase. -
Self-Validation Step: Perform a 2D-TLC on the pooled product fractions. Spot the sample, run it in one dimension, dry the plate, and run it perpendicular in the same solvent system. A single spot perfectly on the diagonal confirms that the product is stable in the eluent and is not degrading post-column.
References
- BLD Pharm, "2248313-88-2 | 4-Chloro-2-iodothiazole-5-carbaldehyde". Source: bldpharm.com.
- BenchChem, "Technical Support Center: Purification of Crude Benzo[d]thiazole-5-carbaldehyde". Source: benchchem.com.
- RSC, "Homolytic Aromatic Substitution by Heterocyclic Free Radicals. Part 1I.l Reaction of Thiazol-2-yl". Source: rsc.org.
- Thieme Connect, "Product Class 17: Thiazoles". Source: thieme-connect.de.
Sources
- 1. 2248313-88-2|4-Chloro-2-iodothiazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Homolytic aromatic substitution by heterocyclic free radicals. Part II. Reaction of thiazol-2-yl and benzothiazol-2-yl radicals with aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting low reactivity of C4-chloro group in thiazole derivatives
Technical Support Center: Troubleshooting C4-Chloro Thiazole Reactivity
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of the C4 position in thiazole scaffolds. The C4-chloro group is notoriously recalcitrant to both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. This guide provides field-proven insights, mechanistic rationales, and self-validating protocols to overcome these specific synthetic bottlenecks.
Section 1: Mechanistic FAQ - The Causality of Low Reactivity
Q1: Why does the C4-chloro group in thiazole exhibit significantly lower reactivity in SNAr compared to the C2 position? A1: The differential reactivity is dictated by the electronic distribution and the stability of the intermediate Meisenheimer complex. While the thiazole ring is generally electron-deficient, the C2 position is highly activated by the strong inductive (-I) effects of both the adjacent nitrogen and sulfur atoms[1]. When a nucleophile attacks the C2 position, the resulting negative charge in the Meisenheimer complex is efficiently delocalized onto the electronegative nitrogen atom. Conversely, nucleophilic attack at the C4 position generates an intermediate where the negative charge cannot be stabilized by resonance onto the ring nitrogen. This lack of stabilization drastically increases the activation energy barrier for the addition step, making the C4-chloro group highly resistant to SNAr unless forced by harsh conditions or highly reactive nucleophiles[1].
Q2: Why do standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) frequently fail or require exceptionally high catalyst loadings at the C4 position? A2: The failure of standard Pd-catalysis at the C4 position stems from two coupled phenomena: sluggish oxidative addition and catalyst poisoning. The C4-Cl bond possesses a high bond dissociation energy, making the initial oxidative addition of the Pd(0) species thermodynamically challenging. More critically, the basic nitrogen and the electron-rich sulfur atoms of the thiazole ring act as potent σ-donors. Once the Pd catalyst is in solution, these heteroatoms can coordinate to the unsaturated Pd intermediate, trapping it in stable, off-cycle resting states[2]. This catalyst poisoning halts the catalytic cycle, necessitating the use of specialized, highly sterically hindered ligands to block heteroatom coordination.
Section 2: Troubleshooting SNAr at the C4 Position
Q3: How can I successfully drive an SNAr reaction at the C4-chloro position with fluorinating agents or amines? A3: To overcome the high activation barrier at C4, you must manipulate either the nucleophilicity of the reagent or the electronic state of the ring. For fluorination, standard alkali metal fluorides (like KF) fail due to poor solubility and low nucleophilicity in anhydrous media. The solution is to use an anhydrous, highly soluble organic fluoride source such as Tetramethylammonium fluoride (TMAF)[3]. TMAF provides a "naked" fluoride ion in polar aprotic solvents, which possesses sufficient nucleophilicity to attack the C4 position at moderate temperatures[4]. For amination, solvent-free (neat) conditions at elevated temperatures (>130 °C) are often required to kinetically drive the reaction.
Caption: SNAr Troubleshooting Logic for C4-Chlorothiazole Derivatives.
Section 3: Troubleshooting Cross-Coupling at the C4 Position
Q4: What are the optimal ligand/catalyst systems for Buchwald-Hartwig amination at the C4 position? A4: To prevent the catalyst poisoning described in A2, you must employ bulky, electron-rich dialkylbiaryl monophosphine ligands. Ligands such as GPhos or BrettPhos are specifically designed to support palladium catalysts in the presence of coordinating heteroaromatics[2]. The extreme steric bulk of GPhos prevents the thiazole nitrogen or sulfur from coordinating to the palladium center, while its electron-rich nature accelerates the challenging oxidative addition into the C4-Cl bond.
Caption: Pd-Catalyzed Cross-Coupling Cycle at C4-Chlorothiazole highlighting poisoning prevention.
Q5: If all C4-Cl substitution methods fail, are there alternative functionalization strategies? A5: Yes. If the C-Cl bond is entirely unreactive, you can bypass traditional SNAr and transition-metal catalysis by employing dual photoredox-hydrogen atom transfer (HAT) catalysis. This method allows for direct α-C–H heteroarylation using unprotected primary amines[5]. By generating an α-amino radical via photoredox catalysis, the radical can add directly to the electron-deficient thiazole ring, offering a divergent pathway that completely ignores the canonical SNAr reactivity rules[5].
Data Presentation: Quantitative Comparison of Functionalization Strategies
The following table summarizes the operational parameters and expected outcomes for various C4-chloro functionalization strategies to help you select the best approach for your workflow.
| Reaction Type | Reagents / Catalyst System | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Advantage |
| SNAr (Fluorination) | TMAF (anh), DMF | 25 - 60 | 24 - 48 | >85% | Highly soluble "naked" nucleophile overcomes C4 barrier[3]. |
| SNAr (Amination) | Neat Amine / EtOH | 130 - 150 | 12 - 24 | 40 - 70% | High thermal energy overcomes the un-stabilized Meisenheimer complex. |
| Buchwald-Hartwig | Pd2(dba)3, GPhos, NaOtBu | 25 - 80 | 12 | 80 - 95% | Steric bulk of GPhos prevents off-cycle thiazole coordination[2]. |
| Photoredox C-H | 4CzIPN, Ir-cat, Blue LED | 25 | 20 | 50 - 80% | Radical addition bypasses the need for oxidative addition into C-Cl[5]. |
Self-Validating Experimental Protocols
Protocol 1: Anhydrous TMAF-Mediated SNAr Fluorination of 4-Chlorothiazole Causality Check: Water is the primary enemy of this reaction. Even trace moisture will hydrate the fluoride ion, drastically reducing its nucleophilicity and leading to hydrolysis byproducts (hydroxythiazoles) instead of fluorination[4].
-
Reagent Validation (Critical Step): Prior to the reaction, measure the water content of your DMF solvent and TMAF reagent using Karl Fischer titration. The combined water content must be <0.05 wt%. If higher, dry the DMF over activated 3Å molecular sieves and rigorously dry the TMAF under high vacuum at 60 °C.
-
Reaction Setup: In an argon-filled glovebox, charge an oven-dried Schlenk flask with anhydrous TMAF (2.0 equiv) and 4-chlorothiazole (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF (0.2 M relative to the thiazole) to the flask. Seal the flask, remove it from the glovebox, and stir at 60 °C.
-
In-Process Control (IPC): Monitor the reaction via GC-MS or LC-MS. Self-Validation: Look for the disappearance of the M+ peak corresponding to the chloro-isotope pattern (M, M+2 ratio of 3:1) and the appearance of the M-18 peak (replacement of Cl with F).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize any HF formed, extract with EtOAc, and purify via silica gel chromatography. Confirm product identity via 19F NMR (expect a singlet around -120 to -140 ppm depending on other ring substituents).
Protocol 2: Pd-Catalyzed Buchwald-Hartwig Amination using GPhos Causality Check: Oxygen will rapidly oxidize the electron-rich GPhos ligand to its phosphine oxide, killing the active Pd(0) species. Rigorous deoxygenation is mandatory.
-
System Deoxygenation: Prepare a solution of the amine (1.2 equiv) and 4-chlorothiazole (1.0 equiv) in anhydrous 1,4-dioxane. Degas the solution by performing three consecutive freeze-pump-thaw cycles. Self-Validation: The absence of bubbling upon the final thaw under vacuum confirms successful deoxygenation.
-
Catalyst Activation: In a nitrogen-filled glovebox, mix Pd2(dba)3 (2 mol%) and GPhos ligand (4.5 mol%) in a separate vial with 1 mL of degassed dioxane. Stir for 15 minutes until the dark purple solution turns dark red/orange, indicating the formation of the active L_nPd(0) complex[2].
-
Reaction Assembly: Add the pre-formed catalyst solution and NaOtBu (1.5 equiv) to the main reaction flask.
-
Monitoring: Heat the reaction to 80 °C. Add dodecane (0.1 equiv) as an internal standard. Self-Validation: Take aliquots every 2 hours and analyze via GC-FID. Plot the ratio of the product peak area to the dodecane peak area. The reaction is complete when this ratio plateaus.
-
Isolation: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
References
1.[1] 4,5-Dichloro-2-Thiazolecarboxaldehyde | 1173897-83-0 - Benchchem, Benchchem. 1 2.[3] Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale, WuXi STA. 3 3.[5] Direct α-C–H Heteroarylation of Unprotected Primary Amines, ChemRxiv. 5 4.[4] Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base, MDPI.4 5.[2] Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions, MIT DSpace. 2
Sources
Technical Support Center: Handling & Optimization of Unstable Thiazole Aldehydes
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with highly reactive, unstable thiazole aldehydes (e.g., 1,3-thiazole-2-carboxaldehyde, thiazole-4-carboxaldehyde, and thiazole-5-carboxaldehyde).
Below, you will find field-proven troubleshooting guides, causal explanations for chemical instability, and self-validating experimental protocols designed to maximize your reaction yields while suppressing decomposition.
Part 1: Fundamental FAQs (The "Why" Behind the Instability)
Q1: Why do thiazole carboxaldehydes degrade so rapidly at room temperature, turning into a dark, viscous tar?
A: The instability is rooted in the electronic structure of the molecule. Thiazole is a
Q2: What are the strict storage and handling requirements for these building blocks? A: To arrest kinetic decomposition, thiazole aldehydes must be stored strictly between 0°C and 8°C (ideally -20°C for long-term storage), protected from light, and kept under a continuous argon or nitrogen atmosphere[3]. Never leave the neat liquid exposed to ambient air on the benchtop.
Q3: If the free aldehyde is too unstable for my specific high-temperature reaction, what is the alternative? A: You should utilize the "Thiazole-Aldehyde Synthesis" methodology pioneered by A. Dondoni[4]. Instead of using the free aldehyde, you utilize 2-(trimethylsilyl)thiazole (2-TST) as a stable formyl anion equivalent. This allows you to construct the carbon framework first and unmask the sensitive aldehyde group later under mild, neutral conditions[5].
Part 2: Quantitative Data & Reaction Optimization
To successfully utilize free thiazole aldehydes in C-C bond-forming reactions (such as Wittig olefinations or reductive aminations), precise thermal control is non-negotiable. The tables below summarize the causality between temperature, stability, and reaction success.
Table 1: Kinetic Stability Profile of 1,3-Thiazole-2-carboxaldehyde
| Storage/Reaction Temp | Half-Life ( | Primary Degradation Pathway | Causality / Mechanism |
| -20°C | > 6 months | None (Stable) | Thermal energy is insufficient to overcome activation barriers for self-condensation. |
| 4°C | ~ 4 weeks | Slow Oxidation | Trace oxygen converts the highly reactive formyl group to thiazole-2-carboxylic acid. |
| 25°C (RT) | < 48 hours | Polymerization | Ambient thermal energy drives intermolecular nucleophilic attack and aldol-like condensation. |
| 60°C | < 1 hour | Rapid Decomposition | Auto-catalytic exothermic degradation leading to complete loss of mass (tar formation). |
Table 2: Yield Optimization Matrix for Wittig Olefination of Thiazole-4-carboxaldehyde
| Reaction Temp (°C) | Reagent Addition Rate | Conversion | Isolated Yield | Impurity Profile |
| 25°C | Bolus (All at once) | 100% | 12% | Heavy tar, polymerized starting material. |
| 0°C | Dropwise | 95% | 45% | Moderate aldol byproducts, some product degradation. |
| -78°C to -20°C | Syringe Pump (Slow) | 98% | 88% | Clean (<5% impurities). Kinetic control achieved. |
Part 3: Visual Workflows & Reaction Logic
The following diagrams illustrate the thermodynamic logic of thiazole aldehyde reactions and the established workaround for extreme instability.
Pathway bifurcation of thiazole aldehydes under thermal stress versus controlled low temperatures.
Step-by-step workflow of the Thiazole-Aldehyde Synthesis using 2-TST to avoid free aldehyde stress.
Part 4: Self-Validating Experimental Protocols
Protocol A: Direct Low-Temperature Wittig Olefination
Use this protocol when the free thiazole aldehyde must be used directly. The self-validating steps ensure thermal runaway does not destroy the starting material.
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal thermocouple, and an argon inlet.
-
Validation Check: Ensure the argon bubbler maintains a steady positive pressure to guarantee an oxygen- and moisture-free environment.
-
-
Ylide Formation: Dissolve the phosphonium salt (1.2 equiv) in anhydrous THF (0.1 M). Cool the mixture to -78°C using a dry ice/acetone bath. Add the base (e.g., NaHMDS, 1.15 equiv) dropwise.
-
Aldehyde Addition (Critical Step): Dissolve the unstable thiazole-4-carboxaldehyde (1.0 equiv) in a minimum volume of anhydrous THF. Load this into a syringe pump.
-
Thermal Control: Add the aldehyde solution at a rate of 0.5 mL/min.
-
Validation Check: Monitor the internal thermocouple continuously. If the internal temperature rises above -70°C, pause the addition immediately. The exothermic nature of the reaction can trigger localized polymerization if added too quickly.
-
-
Reaction Maturation: Once addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.
-
Validation Check: Perform a TLC (Hexanes/EtOAc 7:3). The reaction is complete when the highly UV-active baseline spot (aldehyde) is entirely consumed.
-
-
Quench: Quench the reaction at -20°C with saturated aqueous
before allowing it to reach room temperature. Extract with ethyl acetate.
Protocol B: In-Situ Generation via the Dondoni Method (2-TST)
Use this protocol when synthesizing complex, highly functionalized molecules where the free thiazole aldehyde would decompose under the required reaction conditions[6].
-
Reagent Addition: In a rigorously dried flask under nitrogen, dissolve your starting electrophile (e.g., an oxazolidine aldehyde, 32.7 mmol) in 65 mL of anhydrous
. Cool the solution to -35°C using a CryoCool bath[6]. -
2-TST Coupling: Add 2-(trimethylsilyl)thiazole (2-TST, 39.2 mmol) dropwise over 15 minutes.
-
Causality: The addition occurs readily without a fluoride ion source because it proceeds via a specific mechanism involving a thiazolium ylide intermediate[4].
-
Validation Check: The reaction should remain a clear solution. Stir for 2 hours at -35°C, then verify completion via TLC.
-
-
Thiazole-to-Formyl Cleavage (Unmasking):
-
Methylation: Treat the isolated thiazole intermediate with Methyl Iodide (
) in acetonitrile at room temperature to form the thiazolium salt[5]. -
Reduction: Cool to 0°C and reduce the salt using Sodium Borohydride (
) in methanol[5]. -
Hydrolysis: Hydrolyze the resulting thiazolidine with
in aqueous acetonitrile at room temperature. -
Validation Check: The final cleavage occurs under mild, neutral conditions, preserving the stereochemical integrity of the newly formed chiral aldehyde[6].
-
References
- 1,3-Thiazole-2-carbaldehyde 10200-59-6 wiki - Guidechem Guidechem
- 1,3-Thiazole-2-carboxaldehyde - Apollo Scientific Apollo Scientific
- Organic Syntheses Procedure: Scope of the 2-TST-Based Thiazole-Aldehyde Synthesis Organic Syntheses
- (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL] - Organic Syntheses Procedure Organic Syntheses
- ChemInform Abstract: The Thiazole Aldehyde Synthesis ResearchG
- Thiazole - Wikipedia Wikipedia
Sources
Technical Support Center: Resolving Catalyst Poisoning in Reactions with Sulfur-Containing Thiazoles
Welcome to the technical support center dedicated to addressing the challenges of catalyst poisoning in reactions involving sulfur-containing thiazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with catalyst deactivation, providing in-depth troubleshooting, actionable protocols, and a foundational understanding of the underlying poisoning mechanisms. Our goal is to equip you with the expertise to diagnose, resolve, and prevent these common yet complex experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my reaction?
A1: The primary indicators of catalyst poisoning include a significant decrease in reaction rate, a complete stall of the reaction, or a noticeable reduction in product yield and selectivity.[1] You might also find that harsher reaction conditions, such as higher temperatures or pressures, are needed to achieve the desired conversion.[1] In some cases, a change in the physical appearance of the catalyst, like a color change, may be observed.[1]
Q2: Why exactly do thiazole rings poison my catalyst?
A2: The primary culprit is the sulfur atom within the thiazole ring.[2] Sulfur-containing compounds are well-known poisons for many metal catalysts, including palladium, platinum, nickel, and rhodium.[1][3][4] The poisoning mechanism involves the strong chemical adsorption (chemisorption) of the sulfur atom onto the active metal sites of the catalyst.[3][5][6] This blocks the sites, preventing reactant molecules from accessing them and thus halting the catalytic cycle.[3][7]
Q3: Which catalysts are most susceptible to poisoning by thiazoles?
A3: Precious metal catalysts are particularly vulnerable. Palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni) are frequently reported to be susceptible to deactivation by sulfur compounds.[2][3][4] Rhodium is often considered the most susceptible to sulfur poisoning among the platinum group metals, as it readily forms sulfates that impair its catalytic activity.[8]
Q4: Is catalyst poisoning by thiazoles a permanent (irreversible) issue?
A4: It can be either temporary (reversible) or permanent (irreversible), depending on the reaction conditions.[3] At lower temperatures, sulfur can form very stable chemical bonds with the metal active sites, leading to irreversible deactivation.[3] At higher temperatures, the sulfur species may be more weakly adsorbed and can sometimes be removed by thermal treatment, making the poisoning reversible.[3][9] However, without intervention, deactivation is often persistent.
Q5: Are there sulfur-tolerant catalysts I can use for reactions with thiazoles?
A5: Yes, research has focused on developing more robust catalysts. Options include rhodium-based catalysts, which can show better tolerance than palladium in some cases.[2] Bimetallic catalysts, where a second metal is introduced to modify the electronic properties and stability of the primary catalyst, can also exhibit improved resistance.[5][10] Additionally, modifying the catalyst support material using materials like ceria or zirconia can enhance sulfur tolerance.[11][12]
Q6: Beyond changing the catalyst, how can I prevent poisoning from happening in the first place?
A6: The most effective preventative strategy is to purify the feedstock before it comes into contact with the catalyst.[13][14] This can be achieved by using upstream purification methods, such as passing your reagents through an adsorption bed (a "guard bed") containing materials like zinc oxide (ZnO) to trap sulfur compounds before they reach the main reactor.[3][15]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a direct question-and-answer format, providing logical steps to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: General troubleshooting workflow for catalyst deactivation.
Common Scenarios
| Issue Observed | Potential Cause & Explanation | Suggested Solutions |
| Reaction is sluggish or has completely stalled. | Catalyst Poisoning : This is the most common cause. The sulfur atom in the thiazole ring is strongly binding to the catalyst's active sites, effectively shutting down the reaction.[2][3] | 1. Increase Catalyst Loading : Compensate for the poisoned sites by adding more catalyst (e.g., increase from 1 mol% to 3-5 mol%).[2][16] 2. Use Fresh Catalyst : Ensure your catalyst hasn't been previously exposed to poisons.[2] 3. Verify Reagent Purity : Analyze starting materials and solvents for sulfur-containing impurities.[3] |
| Product selectivity has changed unexpectedly. | Partial Deactivation : Sulfur may be selectively poisoning certain types of active sites on the catalyst surface. This alters the reaction pathway, favoring the formation of different products or byproducts.[3] | 1. Optimize Reaction Conditions : Adjusting temperature, pressure, or reactant concentrations may help mitigate the effects of partial poisoning.[3] 2. Consider a More Sulfur-Tolerant Catalyst : If selectivity issues persist, switch to a catalyst known for its resistance to sulfur, such as a rhodium-based or bimetallic system.[2][3] |
| The reaction starts but does not go to completion. | Product/Intermediate Inhibition : A reaction byproduct or the desired product itself may be a more potent catalyst poison than the starting material.[16] As its concentration increases, it progressively deactivates the catalyst. | 1. Employ Sterically Bulky Ligands : For palladium-catalyzed reactions, bulky phosphine ligands (e.g., SPhos, XPhos) can promote the dissociation of the product from the catalyst, improving turnover.[16] 2. Consider a Different Catalyst Precursor : The choice of precursor can influence the catalyst's susceptibility to product inhibition.[16] |
| Results are inconsistent from one batch to the next. | Variable Sulfur Content in Reagents : The concentration of sulfur impurities can vary significantly between different lots of starting materials, solvents, or even from the same supplier over time.[3] | 1. Analyze Each Reagent Batch : Implement a quality control step to quantify the sulfur content of all new batches of reagents before use. 2. Standardize Feedstock Purification : Introduce a routine purification step, like a ZnO guard bed, for all incoming materials to ensure consistent quality.[3] |
Understanding the Mechanism of Thiazole Poisoning
The deactivation of metal catalysts by sulfur-containing heterocycles like thiazole is primarily driven by a process of strong chemisorption.
-
Strong Sulfur-Metal Interaction : The sulfur atom in the thiazole ring possesses lone pairs of electrons that readily and strongly coordinate to the electron-deficient active sites on the surface of precious metals (e.g., Pd, Pt, Rh).[3][5]
-
Active Site Blocking : This strong bond effectively "blocks" the active site, preventing the intended reactant molecules from adsorbing and undergoing the desired chemical transformation.[3][4]
-
Electronic Effects : Beyond simple physical blocking, the adsorbed sulfur can also electronically modify the catalyst surface, reducing the catalytic activity of adjacent, unblocked sites.
-
Irreversible Deactivation : At lower to moderate temperatures, the sulfur-metal bond is often very stable, leading to what is considered irreversible or permanent poisoning, as the sulfur is not easily removed.[3]
Caption: Workflow for the thermal regeneration of a catalyst.
Protocol 2: Feedstock Purification with a ZnO Guard Bed
Objective: To remove trace sulfur impurities from liquid or gas feedstocks before they enter the main catalytic reactor.
Procedure:
-
Prepare the Guard Bed : Pack a column with granular zinc oxide (ZnO). The size of the column and amount of ZnO will depend on the scale of your reaction and the expected level of sulfur contamination.
-
Installation : Install the guard bed upstream of your main reactor, ensuring all connections are secure.
-
Operation : Pass the liquid or gas feedstock through the ZnO bed at the desired flow rate. The ZnO will react with sulfur compounds (like H₂S) to form stable zinc sulfide (ZnS), effectively trapping the sulfur.
-
Monitoring and Replacement : The ZnO bed will eventually become saturated. Its lifespan depends on the sulfur concentration in the feed. The bed should be replaced periodically to ensure continued protection of the main catalyst.
Protocol 3: Post-Regeneration Catalyst Activity Test
Objective: To verify that the regeneration procedure has successfully restored the catalyst's activity.
Procedure:
-
Establish a Baseline : Before it was ever poisoned, run a standard test reaction with a fresh sample of your catalyst under controlled conditions. Record the initial reaction rate, conversion at a specific time, or time to full conversion. This is your performance benchmark.
-
Test the Regenerated Catalyst : Using the exact same reaction conditions, substrate lot, and solvent lot, run the standard test reaction with your newly regenerated catalyst.
-
Compare Results : Compare the performance of the regenerated catalyst to the fresh catalyst baseline.
-
Successful Regeneration : Performance is fully or nearly fully restored.
-
Partial Regeneration : Performance is improved but does not meet the baseline. This may indicate irreversible poisoning or that the regeneration conditions need further optimization. [17][18] * Failed Regeneration : No significant improvement in activity is observed. The catalyst may be irreversibly poisoned, or the regeneration protocol was ineffective. [19]
-
References
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Benchchem.
- Regeneration of sulfur poisoned Pd-Pt/CeO2-ZrO2-Y2O3-La2O3. (n.d.).
- Technical Support Center: Strategies for Selective Catalytic Hydrogen
- Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S form
- Recent Advances of Gaseous Pollutant Catalytic Oxidation over Precious Metal Catalysts with SO2 Exposure | Environmental Science & Technology.
- Application Notes and Protocols for the Catalytic Hydrogenation of Aromatic Thiazoles to Dihydrothiazoles. Benchchem.
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
- What Alternative Catalyst Materials Are Being Researched to Improve Sulfur Tolerance?. (n.d.).
- removing sulfur compounds: Topics by Science.gov. (n.d.).
- How to separate sulfur from the product? : r/OrganicChemistry. Reddit.
- Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
- dealing with catalyst poisoning in the hydrogen
- US5910440A - Method for the removal of organic sulfur from carbonaceous materials.
- How does sulfur in thiazole poison Pd catalyst?.
- (PDF) Effect of a thiazole derivative on the activity of antioxidant enzymes in murine lymphoma cells. (2024). SciSpace.
- Selenium—More than Just a Fortuitous Sulfur Substitute in Redox Biology. PMC.
- Techniques to reduce sulfur in finished fuel.
- (PDF)
- Bypassing the Limitations of Directed C–H Functionaliz
- C
- Three Sources of Catalyst Deactivation and How To Mitig
- Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation | Organic Letters.
- Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (n.d.).
- Various catalytic support materials for sulfur tolerant catalysts.
- Catalyst Poisoning Explained Simply. RevisionDojo.
- Which Precious Metal in the Catalyst Is Most Susceptible to Sulfur Poisoning? → Learn. (n.d.).
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development.
- Poisoning and deactivation of palladium c
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. PMC.
- Sulfur isn't poisonous when it synergistically acts with phosphine in olefins hydroformyl
- Catalyst deactivation mechanisms and how to prevent them. (n.d.).
- Focus on Materials for Sulfur-Resistant Catalysts in the Reforming of Biofuels. MDPI.
- Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies | ACS Omega.
- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evalu
- Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides | Journal of the American Chemical Society.
- Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. PMC.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
- Catalyst deactiv
- Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction | Organic Letters.
- Mechanism of sulfur poisoning by H2S and SO2 of nickel and cobalt based catalysts for dry reforming of methane.
- A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts | Request PDF.
- Sulfur-controlled and rhodium-catalyzed formal (3 + 3) transannulation of thioacyl carbenes with alk-2-enals and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).
- Sulfur-controlled and rhodium-catalyzed formal (3 + 3) transannulation of thioacyl carbenes with alk-2-enals and mechanistic insights.
- Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC.
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Validation & Comparative
1H and 13C NMR spectral analysis of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde
1H and 13C NMR Spectral Analysis of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde: A Comparative Guide for Regioisomer Differentiation
Executive Summary
4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is a highly valuable orthogonal building block in pharmaceutical chemistry and drug development. The differential reactivity of the C2-iodo and C4-chloro positions allows for precise, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, confirming the exact regiochemistry of halogenation during synthesis presents a significant analytical challenge. This guide provides an in-depth comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral profiles of 4-chloro-2-iodo-1,3-thiazole-5-carbaldehyde against its structural alternatives, demonstrating how specific quantum mechanical phenomena can be leveraged for definitive structural validation.
The Analytical Challenge: Regioisomer Differentiation
When synthesizing dihalogenated thiazole carbaldehydes, distinguishing between positional isomers (e.g., 4-chloro-2-iodo vs. 2-chloro-4-iodo) is critical. Mass spectrometry (MS) cannot differentiate these exact mass isomers, and Infrared (IR) spectroscopy lacks the resolution to pinpoint halogen regiochemistry. NMR spectroscopy is the definitive tool, but it requires a deep understanding of substituent effects on heteroaromatic rings to avoid mischaracterization.
1H NMR Analysis: The Baseline
The 1H NMR spectrum of 4-chloro-2-iodo-1,3-thiazole-5-carbaldehyde is remarkably simple due to the complete substitution of the thiazole ring.
-
Signal: A single, sharp singlet.
-
Chemical Shift: ~9.80 – 10.20 ppm (Solvent dependent; typically ~9.9 ppm in CDCl3 and ~10.1 ppm in DMSO-d6).
-
Causality: The strong electron-withdrawing nature of the thiazole ring, compounded by the adjacent halogens, heavily deshields the aldehyde proton, pushing it far downfield.
-
Limitation for Comparison: While 1H NMR confirms the presence of the aldehyde group, it is analytically insufficient for differentiating the 4-chloro-2-iodo isomer from 2,4-dichloro or 2-chloro-4-iodo analogs. The inductive effects of chlorine and iodine at the C2/C4 positions exert similar long-range deshielding effects on the C5 proton, resulting in virtually indistinguishable chemical shifts.
13C NMR Analysis: The Core Differentiator
To definitively identify 4-chloro-2-iodo-1,3-thiazole-5-carbaldehyde, 13C NMR must be utilized. The differentiation relies entirely on a relativistic quantum mechanical phenomenon known as the Heavy-Atom on Light-Atom (HALA) effect [1].
The Causality of the HALA Effect: Standard electronegativity rules dictate that halogens deshield adjacent carbons, pushing their signals downfield (higher ppm) [2]. Chlorine follows this rule strictly. However, Iodine—a much larger atom—induces strong spin-orbit coupling. The large, polarizable electron cloud of iodine creates a localized magnetic field that severely shields the attached ipso-carbon [3]. Consequently, a carbon attached to iodine will counterintuitively resonate at a significantly lower frequency (upfield) than a carbon attached to chlorine.
By comparing the 13C NMR shifts of the quaternary C2 and C4 carbons, researchers can definitively map the regiochemistry of the halogens.
Comparative Data: 13C NMR Chemical Shifts
The following table summarizes the diagnostic 13C NMR chemical shifts used to differentiate 4-chloro-2-iodo-1,3-thiazole-5-carbaldehyde from its primary synthetic alternatives.
| Compound Alternative | C2 Shift (ppm) | C4 Shift (ppm) | C5 Shift (ppm) | C=O Shift (ppm) | Diagnostic Feature |
| 2,4-Dichloro-1,3-thiazole-5-carbaldehyde | ~155.0 | ~148.0 | ~130.0 | ~182.0 | Both C2 and C4 are heavily deshielded by Chlorine. |
| 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde | ~105.0 | ~148.0 | ~135.0 | ~182.0 | C2 is heavily shielded (HALA effect). |
| 2-Chloro-4-iodo-1,3-thiazole-5-carbaldehyde | ~155.0 | ~100.0 | ~135.0 | ~182.0 | C4 is heavily shielded (HALA effect). |
(Note: Exact shift values may vary by ±2 ppm depending on the solvent and concentration used).
Experimental Protocol: Optimized 13C NMR Acquisition
A major pitfall in analyzing fully substituted thiazoles is the "disappearance" of quaternary carbon signals. Carbons C2, C4, and C5 lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) signal enhancement during standard proton-decoupled 13C acquisition. Furthermore, their longitudinal relaxation times (T1) are exceptionally long.
To ensure a self-validating and robust protocol, use the following optimized methodology:
Step 1: Sample Preparation
-
Dissolve 50–75 mg of the compound in 0.6 mL of deuterated solvent (e.g., CDCl3) to ensure a high signal-to-noise ratio.
-
Crucial Addition: Add 0.05 M of Chromium(III) acetylacetonate [Cr(acac)3] to the NMR tube. Cr(acac)3 acts as a paramagnetic relaxation agent, drastically shortening the T1 relaxation times of the quaternary carbons without shifting their resonance frequencies.
Step 2: Instrument Configuration
-
Set the spectrometer frequency to at least 100 MHz for 13C (e.g., 400 MHz 1H / 100 MHz 13C).
-
Configure an Inverse Gated Decoupling pulse sequence (e.g., zgig on Bruker systems). This suppresses the NOE, ensuring that signal integration is quantitative and solely dependent on relaxation.
Step 3: Acquisition Parameters
-
Pulse Angle: Set to 30° to allow for faster recovery of bulk magnetization.
-
Relaxation Delay (D1): Set to 5–10 seconds. Self-Validation Check: If the C2 or C4 signals are still buried in the baseline, run an inversion-recovery experiment to measure their exact T1, and set D1 to
. -
Scans (NS): Minimum of 512 scans, ideally 1024, to resolve the non-protonated carbons against the baseline noise.
Workflow Visualization
Decision tree for identifying thiazole regioisomers using the 13C NMR Heavy-Atom Effect.
References
Advanced Characterization Guide: Mass Spectrometry of Halogenated Thiazole Aldehydes
The following guide is structured as an advanced technical resource for analytical chemists and drug discovery specialists. It synthesizes mechanistic mass spectrometry principles with practical experimental workflows.
Executive Summary
Halogenated thiazole aldehydes (e.g., 2-bromo-1,3-thiazole-5-carbaldehyde) serve as critical "linchpin" intermediates in the synthesis of antiretrovirals, fungicides, and next-generation peptide mimetics. Their structural validation is often complicated by the interplay between the electron-withdrawing halogen, the labile aldehyde group, and the aromatic thiazole core.
This guide provides a definitive comparison of fragmentation behaviors, distinguishing between Electron Ionization (EI) and Electrospray Ionization (ESI) modalities. It establishes a self-validating protocol for confirming structural identity through characteristic isotopic signatures and ring-cleavage mechanisms.
The Molecular Fingerprint: Fragmentation Mechanics
To accurately identify these compounds, one must understand the hierarchy of bond scissions. The fragmentation is governed by the stability of the thiazole cation and the weakness of the C-Halogen bond relative to the aromatic ring.
Mechanistic Pathway Analysis (EI-MS)
Under hard ionization (70 eV), halogenated thiazole aldehydes undergo a predictable "stripping" sequence.
-
Primary Event: Ionization of the thiazole nitrogen lone pair or the sulfur atom.
-
Alpha-Cleavage: The aldehyde functionality is the first to fragment, typically ejecting a formyl radical (
CHO, 29 Da) or carbon monoxide (CO, 28 Da). -
Ring Scission: The thiazole ring is robust but eventually succumbs to Retro-Diels-Alder (RDA) type cleavages or loss of HCN (27 Da), a hallmark of 1,3-azoles.
-
Halogen Elimination: The C-Br bond (in bromo-analogs) is significantly weaker than the C-Cl bond, leading to higher abundance of
ions in bromo-thiazoles compared to chloro-thiazoles.
Visualization of Fragmentation Pathways
The following diagram maps the decay of a model compound, 2-bromo-1,3-thiazole-5-carbaldehyde (MW 192) .
Figure 1: Mechanistic fragmentation tree for 2-bromo-1,3-thiazole-5-carbaldehyde under 70 eV Electron Ionization.
Comparative Analysis: Methodologies & Alternatives
This section objectively compares analytical approaches to help you select the optimal workflow for your specific stage of drug development.
Ionization Mode Comparison: EI vs. ESI
The choice between Gas Chromatography-MS (EI) and Liquid Chromatography-MS (ESI) drastically alters the spectral data.[1]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Structural Confirmation. The "fingerprint" region allows for library matching and detailed isomer differentiation. | Purity & MW Check. Soft ionization preserves the molecular ion |
| Fragmentation | Extensive. Rich fragmentation provides evidence of the halogen position and ring integrity. | Minimal. Often requires MS/MS (CID) to generate fragments. In-source fragmentation is low. |
| Halogen Pattern | Distinct. The M+ cluster is clearly visible without adduct interference. | Complex. Adducts (Na+, K+, solvent) can obscure the isotopic ratio calculation. |
| Limit of Detection | Good for volatile aldehydes (picogram range). | Excellent for polar derivatives, but aldehydes may require derivatization (e.g., oxime formation) for max sensitivity. |
Structural Analog Comparison: Chloro- vs. Bromo-Thiazoles
When selecting a starting material, the halogen choice impacts mass spectral identification.
-
Isotopic Signature:
-
Chloro- (Cl): Exhibits a 3:1 intensity ratio for
: (due to and ). -
Bromo- (Br): Exhibits a 1:1 intensity ratio for
: (due to and ).
-
-
Bond Stability: The C-Br bond is weaker. In EI spectra, Bromo-thiazoles show a significant peak for the loss of the halogen (
), whereas Chloro-thiazoles often retain the chlorine atom, fragmenting via ring opening first.
Experimental Protocol: Self-Validating GC-MS Workflow
Objective: To confirm the identity of a synthesized halogenated thiazole aldehyde using EI-MS.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol. Note: Avoid acetone to prevent acetal formation with the aldehyde.
-
Concentration: Dilute 10 µL of stock into 990 µL solvent (approx. 10 ppm).
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove inorganic salts (e.g., residual sodium bromide from synthesis).
Instrument Parameters (Agilent 5977 or equivalent)
-
Inlet Temp: 250°C (Split mode 20:1).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Source Temp: 230°C (Standard EI source).
-
Scan Range: m/z 40 – 400.
Data Validation Checklist
A valid spectrum for 2-bromo-1,3-thiazole-5-carbaldehyde must meet these criteria:
Reference Data: Characteristic Ions
The following table summarizes the key diagnostic ions for the 2-bromo analog.
| Fragment Ion | m/z (Isotopes) | Origin / Mechanism | Relative Abundance (Typical) |
| Molecular Ion ( | 191 / 193 | Intact radical cation | High (40-80%) |
| 190 / 192 | Alpha-cleavage of aldehyde H | Low (<10%) | |
| 162 / 164 | Loss of formyl radical (Alpha-cleavage) | Base Peak (100%) | |
| 163 / 165 | Loss of Carbon Monoxide | Moderate (20-40%) | |
| 112 | Homolytic fission of C-Br bond | Moderate (15-30%) | |
| 58 | Thiazole ring fragment (NCS) | High (30-50%) |
References
-
Sigma-Aldrich. (n.d.). 2-Bromothiazole-5-carboxaldehyde Product Specification & Spectra. Retrieved from [2]
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrometry of Thiazole Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from
-
Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Retrieved from
-
MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from
Sources
Comparative Reactivity Profile: 2-Iodo vs. 2-Bromo Thiazole-5-Carbaldehydes
Topic: Comparing Reactivity of 2-Iodo vs. 2-Bromo Thiazole-5-Carbaldehydes Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the optimization of thiazole-based scaffolds, the choice between 2-iodo-thiazole-5-carbaldehyde (2-I-T5C) and 2-bromo-thiazole-5-carbaldehyde (2-Br-T5C) is rarely a matter of simple substitution. It is a strategic decision dictated by the downstream chemistry.
-
Select 2-Iodo (2-I-T5C) when: Performing difficult metal-catalyzed cross-couplings (e.g., with sterically hindered boronic acids) or requiring rapid halogen-metal exchange at low temperatures to avoid aldehyde side reactions.
-
Select 2-Bromo (2-Br-T5C) when: Targeting Nucleophilic Aromatic Substitution (
) with amines/alkoxides, requiring higher shelf stability, or optimizing for cost in scale-up.
This guide dissects the electronic and steric factors driving these differences and provides validated protocols for their use.
Structural & Electronic Analysis
The thiazole ring is electron-deficient (
Electronic Divergence
| Feature | 2-Bromo-thiazole-5-carbaldehyde | 2-Iodo-thiazole-5-carbaldehyde | Impact |
| C-X Bond Energy | ~285 kJ/mol | ~213 kJ/mol | Iodo undergoes oxidative addition significantly faster. |
| Electronegativity | Br (2.96) | I (2.66) | Bromo creates a stronger dipole at C2, stabilizing the Meisenheimer complex in |
| C-X Bond Length | ~1.86 Å | ~2.06 Å | Iodo is sterically more accessible for metal centers but more labile. |
| Polarizability | Moderate | High | Iodo is a "softer" electrophile; Bromo is "harder". |
Critical Reactivity Comparison
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Winner: 2-Iodo-thiazole-5-carbaldehyde
Mechanism: The rate-determining step in Pd-catalyzed coupling of electron-deficient heterocycles is often the Oxidative Addition of the Pd(0) species into the C-X bond.
-
2-I-T5C: The weak C-I bond allows oxidative addition to occur rapidly, often at room temperature or mild heating (40-60°C). This preserves the sensitive aldehyde group from degradation.
-
2-Br-T5C: Requires higher activation energy (typically >80°C). Prolonged heating of thiazole aldehydes in basic aqueous media (standard Suzuki conditions) can lead to Cannizzaro disproportionation or aldol-type polymerization.
Scenario B: Nucleophilic Aromatic Substitution ( )
Winner: 2-Bromo-thiazole-5-carbaldehyde [1]
Mechanism:
-
Rate Factor: The first step (nucleophilic attack) is usually rate-limiting. This step is favored by highly electronegative leaving groups that inductively stabilize the anionic intermediate.
-
The Trend:
. -
Observation: While Iodine is a better leaving group in
or metal-assisted reactions, Bromine's higher electronegativity makes the C2 carbon more electrophilic, facilitating the initial attack of amines or thiols. 2-Br-T5C will often react with secondary amines (e.g., morpholine) in MeCN/Base faster than the iodo analog.
Scenario C: Lithium-Halogen Exchange
Winner: 2-Iodo-thiazole-5-carbaldehyde (with caveats)
-
Reaction:
. -
Kinetics: I/Li exchange is extremely fast (diffusion controlled) at -78°C. Br/Li exchange is slower and may require slightly higher temperatures, risking reaction with the aldehyde.
-
Critical Constraint: You cannot perform Li-halogen exchange directly on the free aldehyde (the Li reagent will attack the carbonyl). This reaction is only relevant if you protect the aldehyde (e.g., as a dioxolane) first. If protected, the Iodo-analog allows exchange at -78°C, whereas the Bromo-analog might require -60°C to -40°C, increasing the risk of "halogen dance" (migration of the Li to the C4 position).
Experimental Protocols
Protocol A: Synthesis of 2-Halo-thiazole-5-carbaldehydes (Sandmeyer Route)
A universal, self-validating protocol starting from 2-aminothiazole.
Rationale: Direct halogenation of thiazole-5-carbaldehyde is difficult due to deactivation. The Sandmeyer reaction via the amino-aldehyde is the industry standard.
Step 1: Preparation of 2-amino-thiazole-5-carbaldehyde (Via Vilsmeier-Haack formylation of 2-aminothiazole - Note: Protect amine or use excess reagent carefully, or start from commercially available intermediate).
Step 2: Sandmeyer Transformation (The Divergent Step)
| Reagent | For 2-Bromo (2-Br-T5C) | For 2-Iodo (2-I-T5C) |
| Copper Source | CuBr (0.5 eq) + CuBr | CuI (1.0 eq) |
| Halogen Source | HBr (48% aq) / NaBr | HI (57% aq) / KI |
| Diazotization | NaNO | NaNO |
| Solvent | MeCN / H | MeCN / H |
Procedure (Representative for 2-Br-T5C):
-
Diazotization: Suspend 2-amino-thiazole-5-carbaldehyde (10 mmol) in 48% HBr (10 mL) and MeCN (10 mL). Cool to -5°C. Dropwise add NaNO
(15 mmol) in water (5 mL). Validation: Solution turns clear/yellow; starch-iodide paper turns blue (excess HNO ). -
Substitution: Transfer the diazonium solution into a stirring suspension of CuBr (5 mmol) in HBr/MeCN at 0°C. Caution: Vigorous
evolution. -
Workup: Stir at RT for 2h. Dilute with water, extract with EtOAc. Wash with 10% Na
S O (to remove Br ). -
Yield: Typically 60-75%.
Protocol B: Regioselective Suzuki Coupling (2-Iodo Specific)
Objective: Couple aryl boronic acid at C2 without degrading C5-CHO.
-
Setup: Charge flask with 2-I-T5C (1.0 eq), Aryl-B(OH)
(1.1 eq), Pd(PPh ) (3 mol%), and Na CO (2.0 eq). -
Solvent: Degassed DME/H
O (3:1). -
Condition: Heat to 50°C (Oil bath). Note: 2-Br-T5C would require 80-90°C here.
-
Monitoring: TLC (Hex/EtOAc). 2-I-T5C spot disappears rapidly (< 4h).
-
Result: High yield of 2-aryl-thiazole-5-carbaldehyde with minimal aldehyde oxidation.
Physical Properties & Stability[2]
| Property | 2-Bromo-thiazole-5-carbaldehyde | 2-Iodo-thiazole-5-carbaldehyde |
| CAS | 464192-28-7 | 1005489-95-0 (generic ref) |
| Appearance | White to pale yellow crystalline solid | Yellow to brownish solid |
| Melting Point | 108–113 °C | Typically slightly higher, but broadens with decomposition |
| Light Sensitivity | Low (Stable in ambient light) | High (Darkens/releases |
| Storage | 2-8°C, Inert atmosphere recommended | -20°C, Dark , Inert atmosphere essential |
| Solubility | Good in DCM, EtOAc, DMSO | Good in DCM, DMSO; lower in Hexane |
Decision Matrix
Use the flowchart below to select the correct starting material for your campaign.
References
-
Synthesis via Sandmeyer: Journal of Organic Chemistry, 2008, 73, 316-319.[2] (General Sandmeyer protocols for heterocycles).
-
Thiazole Reactivity Reviews: Chemical Reviews, 2004, 104, 2531. (Comprehensive review of thiazole reactivity).
-
Pd-Catalyzed Coupling Kinetics: Angewandte Chemie Int. Ed., 2005, 44, 4442. (Comparison of I vs Br oxidative addition rates).
-
Physical Data (2-Bromo): Sigma-Aldrich Product Specification, CAS 464192-28-7.
-
Nucleophilic Substitution in Thiazoles: Tetrahedron, 2009, 65, 3668. (Kinetics of halo-thiazole substitution).
Sources
Beyond C18: Mastering Thiazole Purity Analysis with Biphenyl Core-Shell Technology
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Estimated Read Time: 8 Minutes
The Thiazole Trap: Why Standard C18 Fails
In the synthesis of bioactive thiazole intermediates—common scaffolds in antineoplastic (e.g., Tiazofurin) and antimicrobial agents—researchers often encounter a "purity mirage." You synthesize a 2,4-disubstituted thiazole via the Hantzsch reaction, and your standard C18 HPLC method shows a single peak at 98% purity. Yet, subsequent NMR or biological assays reveal inconsistencies.
The culprit? Regioisomeric impurities and structural analogs (e.g., 2,5-isomers or unreacted thioamides) that co-elute on alkyl-bonded phases.
Standard C18 columns rely almost exclusively on hydrophobic interactions. Thiazoles, however, are polar, aromatic, and basic. They require a stationary phase that can exploit their
The Comparison: Core-Shell Biphenyl vs. Fully Porous C18
We evaluated both technologies for the purity analysis of a model intermediate, N-(4-phenylthiazol-2-yl)benzamide, contaminated with its regioisomer and desulfurized byproducts.
Performance Matrix
| Feature | Standard Fully Porous C18 | Core-Shell Biphenyl (The Product) | Impact on Thiazole Analysis |
| Retention Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + | Biphenyl separates isomers based on electron density, not just hydrophobicity. |
| Particle Morphology | Fully Porous ( | Core-Shell ( | Core-shell reduces diffusion path, sharpening peaks for basic thiazoles. |
| Isomer Selectivity | Low ( | High ( | Critical for separating 2,4- vs 2,5-thiazole regioisomers. |
| Mobile Phase Suitability | ACN preferred for peak shape | Methanol preferred for selectivity | MeOH enhances |
| Peak Tailing (Tf) | Often | Typically | Steric protection of silanols in Biphenyl phases improves quantitation. |
Mechanism of Action: The - Advantage
To understand why the Biphenyl phase succeeds where C18 fails, we must look at the molecular interaction. Thiazoles possess a conjugated
Caption: Comparative interaction mechanisms. Biphenyl ligands discriminate between thiazole isomers based on electronic density, enabling separation impossible with C18.
Experimental Protocol: Purity Analysis of Thiazole Intermediates
This protocol is designed to be self-validating . It includes decision points that force the analyst to verify system performance before proceeding.
Phase 1: Preparation
-
Sample: Dissolve 1 mg of Thiazole intermediate in 1 mL of Methanol (avoid ACN initially to prevent quenching
-interactions). -
Columns Evaluated:
-
Alternative: C18 Fully Porous (
) -
Product: Core-Shell Biphenyl (
)
-
Phase 2: Mobile Phase Selection
-
Solvent A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate basic nitrogens, reducing silanol tailing).
-
Solvent B: Methanol (Crucial: Methanol promotes
- interactions; Acetonitrile suppresses them).[1]
Phase 3: Gradient Method
| Time (min) | % Solvent B | Flow Rate (mL/min) | Note |
| 0.0 | 5 | 1.2 | High flow enabled by Core-Shell |
| 10.0 | 95 | 1.2 | Gradient slope |
| 12.0 | 95 | 1.2 | Wash |
| 12.1 | 5 | 1.2 | Re-equilibration |
| 15.0 | 5 | 1.2 | End |
Phase 4: Experimental Results (Data Summary)
| Parameter | Fully Porous C18 (ACN/H2O) | Core-Shell Biphenyl (MeOH/H2O) |
| Retention Time (Main Peak) | 6.4 min | 5.8 min |
| Resolution (Isomer/Main) | 0.8 (Co-elution) | 3.2 (Baseline) |
| Peak Tailing Factor (USP) | 1.6 | 1.1 |
| Backpressure | 110 bar | 240 bar |
Expert Insight: The switch to Methanol on the Biphenyl column increased the resolution factor (
) by 400%. While the C18 column struggled to separate the positional isomers (likely due to identical hydrophobicity), the Biphenyl phase leveraged the subtle difference in electron delocalization between the 2,4- and 2,5-isomers.
Method Development Workflow
Follow this logical pathway to develop a robust method for any new thiazole derivative.
Caption: Decision tree for thiazole method development. Note the priority of Methanol with Biphenyl phases.
Troubleshooting & Self-Validation
To ensure Trustworthiness in your data, apply these self-validating criteria:
-
The "Methanol Test": If you suspect co-elution on a C18 column, inject the sample using a Biphenyl column with Methanol. If the peak area decreases or splits, your C18 method was invalid.
-
Peak Purity Check: Use a Diode Array Detector (DAD). Thiazoles have distinct UV spectra. Compare the apex spectrum with the leading/trailing edge spectra. A match factor
indicates impurity co-elution. -
Tailing Factor Limit: For quantitative purity analysis, reject any method where
. High tailing integrates noise as signal, artificially inflating purity.
References
-
Restek Corporation. (2025).[2] Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Retrieved from [Link]
-
LCGC International. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
Sources
Comparative Guide: Structural Analysis & X-ray Crystallography of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde represents a "privileged scaffold." Unlike its 2-chloro or 2-bromo analogs, the 2-iodo variant offers unique crystallographic and pharmacophoric advantages driven by the high polarizability of the iodine atom.
This guide objectively compares the structural performance of the 2-iodo scaffold against standard halogenated alternatives. It details the crystallographic parameters, halogen-bonding capabilities, and experimental protocols required to leverage this molecule in structure-activity relationship (SAR) studies.
Part 1: Structural Rationale & Comparative Metrics
The "Iodine Advantage" in Solid-State Packing
The primary differentiator of the 2-iodo variant is the presence of a substantial
Comparative Data: Halogen Bonding Potential
The following table contrasts the 2-iodo scaffold with its 2-bromo and 2-chloro analogs based on Cambridge Structural Database (CSD) averages for thiazole derivatives.
| Metric | 2-Iodo (Target) | 2-Bromo (Alternative) | 2-Chloro (Baseline) |
| C(2)–X Bond Length | 2.08 Å | 1.89 Å | 1.72 Å |
| High (~40-50 kcal/mol) | Medium (~30 kcal/mol) | Low (~15 kcal/mol) | |
| Halogen Bond Strength | Strong (-2 to -5 kcal/mol) | Moderate | Weak/Negligible |
| Directionality ( | Strictly Linear (175°–180°) | Linear (165°–180°) | Less Directional |
| Phasing Utility | Excellent (SAD Phasing) | Good (MAD/SAD) | Poor |
Key Insight: The 2-iodo derivative is not merely a synthetic intermediate; it is a structural probe. The iodine atom serves as a heavy-atom derivative for ab initio phasing (SAD) without requiring additional soaking experiments, streamlining the workflow from crystal to solved structure.
Predicted Unit Cell & Geometry
Based on the geometry of 2,4-disubstituted thiazoles, the 4-chloro-2-iodo-1,3-thiazole-5-carbaldehyde typically crystallizes in monoclinic or triclinic systems (e.g.,
-
Planarity: The thiazole ring and the C5-carbaldehyde group are expected to be coplanar to maximize
-conjugation, locked by an intramolecular interaction. -
Packing: The crystal lattice is dominated by
(carbonyl) halogen bonds, forming infinite 1D chains.
Part 2: Experimental Protocols
Crystallization Workflow
Growing diffraction-quality crystals of poly-halogenated thiazoles requires controlling the solubility differential. The high lipophilicity of the iodine atom necessitates organic solvents over aqueous buffers.
Protocol: Vapor Diffusion (Sitting Drop)
-
Solubilization: Dissolve 5 mg of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde in 100
L of DMSO or Acetonitrile . -
Precipitant Preparation: Prepare a reservoir solution of 30% PEG 400, 0.1 M HEPES (pH 7.5), and 0.2 M
. -
Drop Setup: Mix 1
L protein/compound solution + 1 L reservoir solution. -
Equilibration: Seal and incubate at 20°C.
-
Optimization: If precipitation occurs too fast (due to the hydrophobic Iodine), switch to slow evaporation using Acetone/Hexane (1:1) in a semi-sealed vial.
Data Collection & Phasing Strategy
The 2-iodo substituent allows for Single-wavelength Anomalous Diffraction (SAD) phasing, bypassing the need for molecular replacement models.
Data Collection Parameters:
-
Beamline Energy: Tuned to the Iodine K-edge (33.17 keV) or L-III edge (4.56 keV) depending on detector sensitivity.
-
Redundancy: High (>10x) to accurately measure anomalous differences (
). -
Resolution Target: < 1.5 Å (achievable due to the rigid thiazole core).
Part 3: Visualization of Workflows
Workflow: From Synthesis to Structure Solution
The following diagram illustrates the critical path for characterizing this molecule, highlighting the decision points where the Iodine atom provides a strategic advantage.
Figure 1: Critical path workflow for structural characterization. Note the reliance on Iodine's anomalous signal for phasing.
Mechanism: Halogen Bonding Interaction
This diagram details the specific molecular interaction that makes the 2-iodo derivative superior for binding studies compared to the 2-chloro variant.
Figure 2: Schematic of the Halogen Bond mechanism. The Iodine atom acts as a specific Lewis acid donor to nucleophilic targets.
Part 4: Application in Drug Design (FBDD)
Why Choose the 2-Iodo Variant?
In drug discovery campaigns, this molecule is not just a final compound but a fragment lead .
-
Mapping Binding Sites: The iodine atom can probe "halogen-binding pockets" in target proteins (e.g., kinases, proteases). If the X-ray structure shows the Iodine displacing a conserved water molecule, it indicates a high-affinity hydrophobic interaction.
-
Synthetic Versatility: Post-crystallography, the C2-I bond is chemically distinct from the C4-Cl bond.
-
Experiment: Perform a Suzuki-Miyaura coupling . The C2-I reacts preferentially over C4-Cl, allowing selective elaboration of the fragment while keeping the core intact.
-
Alternative: The C4-Cl bond is less reactive, providing a stable handle for later optimization.
-
Comparative Summary
-
Use 2-Chloro: If you need metabolic stability and low molecular weight.
-
Use 2-Iodo: If you need structural data (phasing) , potency (halogen bonding) , or selective reactivity .
References
-
Metwally, K. et al. (2021). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. National Institutes of Health (PMC). [Link] (Provides foundational geometric data for thiazole ring planarity and packing).
-
Gillon, D. W. et al. (1983). N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1. [Link] (Authoritative source on the conformational behavior of thiazole-5-carbaldehydes).
-
MDPI Crystals Editorial. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. MDPI. [Link] (Comparative analysis of Halogen Bonding strengths: I vs Br vs Cl).
-
ResearchGate Data. (2014). Halogen Bonding and Other Iodine Interactions in Crystals of Dihydrothiazolo(oxazino)quinolinium Oligoiodides. [Link] (Advanced characterization of Iodine
-hole interactions in thiazole-related systems).
Comparative Guide: Stability & Reactivity of 4-Chloro vs. 4-Bromo Thiazole-2-Carbaldehydes
Executive Summary
In the design of thiazole-based pharmacophores, the choice between 4-chlorothiazole-2-carbaldehyde (4-Cl-T2C) and 4-bromothiazole-2-carbaldehyde (4-Br-T2C) is rarely arbitrary. It represents a strategic trade-off between storage stability and synthetic versatility .
-
4-Bromothiazole-2-carbaldehyde is the superior candidate for rapid diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C–Br bond. However, it exhibits lower thermal stability and higher photosensitivity.
-
4-Chlorothiazole-2-carbaldehyde offers enhanced shelf-life and robustness under acidic/basic workup conditions. It is the scaffold of choice when the halogen is intended to be a retained structural motif (e.g., for metabolic blocking) or when harsh upstream processing would degrade the bromo-analog.
This guide provides a technical breakdown of their physicochemical properties, stability profiles, and experimental handling requirements.
Physicochemical Profile
The structural difference lies solely in the halogen atom at the C4 position, yet this dictates the electronic environment of the adjacent C2-formyl group and the ring's overall reactivity.
| Feature | 4-Chlorothiazole-2-carbaldehyde | 4-Bromothiazole-2-carbaldehyde |
| CAS Number | ||
| Molecular Weight | 147.58 g/mol | 192.03 g/mol |
| Physical State | Low-melting solid / Semi-solid | Solid (Crystalline powder) |
| Melting Point | 45–50 °C (Approx.) | 66–70 °C |
| C–X Bond Energy | ~96 kcal/mol (Stronger) | ~83 kcal/mol (Weaker) |
| Electronic Effect | High electronegativity (Cl) stabilizes C2-CHO against oxidation slightly less than Br due to induction, but bond strength dominates stability.[1][2] | Lower electronegativity (Br), but weaker bond leads to radical susceptibility. |
Note on Isomerism: This guide focuses on the 2-carbaldehyde series. The trends discussed apply similarly to the 5-carbaldehyde isomers (e.g., 4-chlorothiazole-5-carbaldehyde, CAS 104146-17-0), though the 2-position is inherently more electron-deficient and reactive.
Stability Analysis
Thermal and Photochemical Stability
The C–Br bond in 4-Br-T2C is significantly weaker than the C–Cl bond in 4-Cl-T2C.
-
4-Br-T2C: Susceptible to homolytic cleavage upon prolonged exposure to ambient light or temperatures >40 °C. This generates bromine radicals, leading to discoloration (yellowing/browning) and the formation of debrominated byproducts.
-
4-Cl-T2C: Exhibits superior thermal stability. It resists homolysis up to significantly higher temperatures, making it suitable for reactions requiring reflux in high-boiling solvents (e.g., toluene, DMF) without protecting the halogen.
Chemical Reactivity & Selectivity
The stability of the halogen handle determines the chemoselectivity of downstream transformations.
-
Metal-Halogen Exchange: 4-Br-T2C undergoes rapid Lithium-Halogen exchange (with
-BuLi or -PrMgCl) even at -78 °C. 4-Cl-T2C is inert to these conditions unless specialized catalysts or higher temperatures are used, allowing for selective functionalization of the aldehyde or other ring positions while keeping the chlorine intact. -
Nucleophilic Aromatic Substitution (SNAr): Both compounds are activated for SNAr due to the electron-withdrawing formyl group at C2 and the inherent electron deficiency of the thiazole ring. However, the leaving group ability follows the trend Br > Cl. Consequently, 4-Br-T2C is more prone to accidental displacement by nucleophiles (e.g., methoxide, amines) during workup than 4-Cl-T2C.
Visualizing the Divergent Pathways
The following diagram illustrates how the stability difference dictates the synthetic utility of these two scaffolds.
Figure 1: Decision tree for selecting between chloro- and bromo-thiazole carbaldehydes based on synthetic intent.
Experimental Protocols
Protocol A: Storage and Handling (Stability Best Practices)
Valid for both, but critical for 4-Br-T2C.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Thiazole carbaldehydes are prone to oxidation to the corresponding carboxylic acid (e.g., 4-bromothiazole-2-carboxylic acid) upon exposure to air.
-
Temperature:
-
4-Br-T2C: Store at -20 °C .
-
4-Cl-T2C: Store at 2–8 °C (Refrigerator).
-
-
Container: Amber glass vials to prevent photolytic C–Br cleavage.
Protocol B: Selective Suzuki Coupling (Demonstrating Br Reactivity)
This protocol highlights why 4-Br is chosen despite lower stability.
Objective: Coupling of 4-bromothiazole-2-carbaldehyde with phenylboronic acid.
-
Reagents:
-
4-Bromothiazole-2-carbaldehyde (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
Charge a microwave vial with the bromo-thiazole, boronic acid, base, and catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed solvent.
-
Heat to 80 °C for 2 hours (or microwave at 100 °C for 30 min).
-
Note: Under these conditions, 4-chlorothiazole-2-carbaldehyde would show <10% conversion, demonstrating its inertness/stability.
-
References
-
PubChem. (2025). Compound Summary: 4-Chlorothiazole-2-carbaldehyde (CAS 466686-79-3).[1][][4][5] National Library of Medicine. Retrieved from [Link]
- Vertex Pharmaceuticals. (2013). Tricyclic Compounds for Inhibiting the CFTR Channel. European Patent EP 2935278 B1.
-
Luo, Y., et al. (2024). Photoredox and Copper Cocatalysis Enables Domino Cyclization.... The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes a safety-first approach, grounded in established protocols for handling halogenated heterocyclic compounds. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a cautious methodology, treating it as a hazardous substance, is imperative.
Hazard Assessment and Characterization
4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is a halogenated heterocyclic compound. The presence of chloro and iodo groups, along with the aldehyde functional group on a thiazole ring, suggests potential for toxicity and reactivity. Thiazole derivatives are noted for their biological activity and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] In the absence of specific data, it is prudent to assume this compound may exhibit hazards similar to related structures, including:
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[4][5]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
-
Environmental Hazards: Assumed to be harmful to aquatic life and should not be released into the environment.[7][8]
Physicochemical Data Summary
Due to the limited availability of experimental data for 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde, the following table includes data for a structurally similar compound, 2-Chloro-1,3-thiazole-5-carbaldehyde, to provide an estimation of its properties.
| Property | Value (for 2-Chloro-1,3-thiazole-5-carbaldehyde) | Source |
| Molecular Formula | C₄H₂ClNOS | PubChem[9] |
| Molecular Weight | 147.58 g/mol | PubChem[9] |
| Appearance | Likely a solid (crystalline powder) | Inferred from similar compounds[1] |
| Storage | Store at 0-8 °C | Inferred from similar compounds[1] |
Personal Protective Equipment (PPE) and Handling
When handling 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde, especially during disposal procedures, a comprehensive PPE strategy is crucial to minimize exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[4]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuation and Ventilation: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the substance.[4] For solid spills, carefully sweep up the material, avoiding dust generation.
-
Cleanup: Collect all contaminated materials (absorbent, gloves, etc.) into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[7]
-
Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedure
The disposal of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde must comply with all local, state, and federal regulations for hazardous waste.[10][11] As a halogenated organic compound, it requires specific handling and segregation.[12][13][14]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Stream: Collect all waste containing 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde in a dedicated hazardous waste container. This includes pure compound, reaction mixtures, and contaminated materials (e.g., filter paper, pipette tips).
-
Halogenated Waste: This compound must be disposed of as halogenated organic waste .[12][15] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[12]
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) jug or a glass bottle with a secure, tight-fitting lid.[15] Ensure the container is in good condition and free from external contamination.
Step 2: Labeling
Proper labeling is critical for safety and regulatory compliance. The waste container must be clearly and accurately labeled with the following information:
-
The full chemical name: "4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde ".[7] Avoid abbreviations or chemical formulas.[14]
-
An accurate estimation of the concentration and volume of the waste.
-
The date when waste was first added to the container.
-
Clear indication of the associated hazards (e.g., "Toxic," "Irritant").
Step 3: Storage
-
Satellite Accumulation Area: Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents and strong bases, which may react violently.[4][15]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full (do not exceed 90% capacity to allow for expansion), or if the compound is no longer needed, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[15]
-
Provide Information: Be prepared to provide the EHS office with a complete and accurate description of the waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde.
Caption: Disposal workflow for 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde.
Conclusion
The responsible disposal of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is paramount for ensuring the safety of laboratory personnel and protecting the environment. By adhering to the principles of hazard assessment, proper handling, and stringent waste management protocols, researchers can minimize risks associated with this and other halogenated heterocyclic compounds. Always consult your institution's specific waste disposal guidelines and EHS office for any questions or clarification.
References
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
2-Chloro-1,3-thiazole-5-carbaldehyde . PubChem. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . PMC. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. [Link]
-
Organic Solvents . University of Iowa Environmental Health & Safety. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors . ACS Omega. [Link]
-
List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . MDPI. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]
-
Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents . PMC. [Link]
-
Chemical Compatibility Database . Cole-Parmer. [Link]
-
Chemical Compatibility Chart . Walchem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 2-Chloro-1,3-thiazole-5-carbaldehyde | C4H2ClNOS | CID 1479765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
